2-Formylpropionic Acid Ethyl Ester
描述
Structure
3D Structure
属性
IUPAC Name |
ethyl 2-methyl-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-9-6(8)5(2)4-7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCYNVCCODBCOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447535 | |
| Record name | 2-Formylpropionic Acid Ethyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27772-62-9 | |
| Record name | 2-Formylpropionic Acid Ethyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-Formylpropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-Methyl-3-Oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, experimental protocols, and analytical workflow for the characterization of ethyl 2-methyl-3-oxopropanoate. This information is critical for its identification, purity assessment, and quality control in research and development settings.
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.7 | Singlet | 1H | Aldehydic proton (-CHO) |
| ~4.2 | Quartet | 2H | Methylene protons (-OCH₂CH₃) |
| ~3.5 | Quartet | 1H | Methine proton (-CH(CH₃)CHO) |
| ~1.3 | Triplet | 3H | Methyl protons (-OCH₂CH₃) |
| ~1.2 | Doublet | 3H | Methyl protons (-CH(CH₃)CHO) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Carbon Type |
| ~200 | Carbonyl (aldehyde) |
| ~170 | Carbonyl (ester) |
| ~61 | Methylene (-OCH₂) |
| ~55 | Methine (-CH) |
| ~14 | Methyl (-OCH₂CH₃) |
| ~11 | Methyl (-CH₃) |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium-Strong | C-H stretch (aliphatic) |
| ~2720, ~2820 | Medium (two bands) | C-H stretch (aldehyde) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1725 | Strong | C=O stretch (aldehyde) |
| ~1180 | Strong | C-O stretch (ester) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 130 | Moderate | [M]⁺ (Molecular ion) |
| 101 | High | [M - CHO]⁺ |
| 85 | Moderate | [M - OC₂H₅]⁺ |
| 57 | High | [M - COOC₂H₅]⁺ |
| 29 | High | [CHO]⁺ |
Experimental Protocols
The following are generalized yet detailed protocols for obtaining the spectroscopic data essential for the characterization of ethyl 2-methyl-3-oxopropanoate.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified ethyl 2-methyl-3-oxopropanoate.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the chemical shifts to the internal standard.
-
-
¹³C NMR Acquisition:
-
Use the same sample prepared for ¹H NMR.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film Method for a Liquid Sample):
-
Place one or two drops of liquid ethyl 2-methyl-3-oxopropanoate onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Gently place a second salt plate on top to create a thin liquid film between the plates.
-
Ensure there are no air bubbles in the film.
-
-
Data Acquisition:
-
Place the salt plate assembly in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty spectrometer.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the significant absorption bands.
-
2.3 Mass Spectrometry (MS)
-
Sample Preparation:
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating a mass spectrum.
-
Analyze the spectrum to identify the molecular ion and characteristic fragment ions.
-
Analytical Workflow and Visualization
The structural characterization of an organic compound like ethyl 2-methyl-3-oxopropanoate follows a logical and systematic workflow. This process ensures accurate identification and purity assessment.
Caption: Workflow for the characterization of ethyl 2-methyl-3-oxopropanoate.
This guide provides the foundational spectroscopic information and standardized protocols necessary for the rigorous analysis of ethyl 2-methyl-3-oxopropanoate, supporting its application in research and development.
References
An In-depth Technical Guide to 2-Formylpropionic Acid Ethyl Ester and its Isomer
References
- 1. ethyl 2-formyl-3-oxopropanoate - SRIRAMCHEM [sriramchem.com]
- 2. ethyl 2-methyl-3-oxopropanoate | 27772-62-9 | Buy Now [molport.com]
- 3. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 4. byjus.com [byjus.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Page loading... [guidechem.com]
- 8. 27772-62-9|Ethyl 2-methyl-3-oxopropanoate|BLD Pharm [bldpharm.com]
- 9. Ethyl 2-formyl-3-oxopropanoate | C6H8O4 | CID 11029955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ethyl 2-formyl 3-oxopropanoate | 80370-42-9 | FE30884 [biosynth.com]
- 11. m.indiamart.com [m.indiamart.com]
- 12. prepchem.com [prepchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Novel Antiviral Activity of Ethyl 3-Hydroxyhexanoate Against Coxsackievirus B Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 80370-42-9|Ethyl 2-formyl-3-oxopropanoate|BLD Pharm [bldpharm.com]
- 16. 27772-62-9|Ethyl 2-methyl-3-oxopropanoate| Ambeed [ambeed.com]
An In-depth Technical Guide to the Tautomerism of Ethyl 2-Formylpropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-formylpropionate, a β-dicarbonyl compound, is a molecule of significant interest in synthetic organic chemistry and drug discovery due to its versatile reactivity. A fundamental aspect of its chemical behavior is its existence as a mixture of tautomers, primarily the keto and enol forms. Understanding the equilibrium between these tautomers is crucial for controlling reaction pathways, predicting product formation, and elucidating mechanisms of action in biological systems. This technical guide provides a comprehensive overview of the tautomerism of ethyl 2-formylpropionate, including the theoretical framework, factors influencing the equilibrium, and a detailed experimental protocol for its characterization.
The Keto-Enol Tautomerism of Ethyl 2-Formylpropionate
Tautomers are constitutional isomers that readily interconvert, and in the case of ethyl 2-formylpropionate, this involves the migration of a proton and the shifting of a double bond to exist as a keto-aldehyde and an enol.
The equilibrium between the keto and enol forms is dynamic and can be influenced by a variety of factors. For many simple ketones and aldehydes, the keto form is overwhelmingly favored due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[1] However, in β-dicarbonyl compounds like ethyl 2-formylpropionate, the enol form can be significantly stabilized.
The stability of the enol tautomer is enhanced by two primary factors:
-
Conjugation: The carbon-carbon double bond of the enol is in conjugation with the carbonyl group of the ester, creating a more delocalized and stable π-electron system.
-
Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the carbonyl oxygen of the ester, forming a stable six-membered ring-like structure.
Factors Influencing the Tautomeric Equilibrium
The precise position of the keto-enol equilibrium is sensitive to several environmental and structural factors:
-
Solvent Polarity: The choice of solvent can significantly impact the ratio of keto to enol tautomers.[2] Polar solvents may preferentially solvate and stabilize the more polar tautomer.
-
Temperature: Changes in temperature can shift the equilibrium. The thermodynamic parameters of the equilibrium (enthalpy and entropy) dictate the direction of the shift with temperature.
-
Concentration: The concentration of the compound can influence the extent of intermolecular hydrogen bonding, which can compete with intramolecular hydrogen bonding in the enol form.
-
pH: The tautomerization process can be catalyzed by both acids and bases.[3]
Quantitative Analysis of Tautomerism
Table 1: Illustrative Spectroscopic Data for Tautomer Analysis (Hypothetical for Ethyl 2-Formylpropionate)
| Tautomer | Proton (¹H) | Expected Chemical Shift (ppm) | Carbon (¹³C) | Expected Chemical Shift (ppm) |
| Keto | -CH(CHO)- | 3.5 - 4.5 | C=O (aldehyde) | 195 - 205 |
| -CHO | 9.5 - 10.0 | C=O (ester) | 170 - 180 | |
| -CH₃ | 1.2 - 1.5 | -CH(CHO)- | 50 - 60 | |
| Enol | =CH-OH | 5.0 - 7.0 | =C-OH | 150 - 160 |
| -OH | 10.0 - 15.0 | =CH- | 90 - 100 | |
| -CH₃ | 1.8 - 2.5 | C=O (ester) | 170 - 180 |
Note: These are estimated chemical shift ranges based on typical values for similar functional groups. Actual values for ethyl 2-formylpropionate must be determined experimentally.
Experimental Protocol: Determination of Tautomeric Equilibrium by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the quantitative analysis of tautomeric mixtures in solution. The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.
4.1. Materials and Equipment
-
Ethyl 2-formylpropionate (high purity)
-
Deuterated NMR solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision NMR tubes
-
Volumetric flasks and micropipettes
4.2. Sample Preparation
-
Prepare a stock solution of ethyl 2-formylpropionate in the desired deuterated solvent at a known concentration (e.g., 0.1 M).
-
Ensure the solvent is of high purity to avoid catalytic effects on the equilibrium.
-
Transfer a precise volume of the solution into an NMR tube.
4.3. NMR Data Acquisition
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure the spectral width is sufficient to include all signals, particularly the downfield enol hydroxyl proton, which can appear at δ > 10 ppm.[5]
-
Optimize acquisition parameters (e.g., number of scans, relaxation delay) to ensure accurate signal integration.
-
For thermodynamic analysis, acquire spectra at a range of controlled temperatures.
4.4. Data Analysis
-
Assign Signals: Identify and assign the resonance signals corresponding to the keto and enol tautomers based on their chemical shifts, multiplicities, and coupling constants.
-
Integrate Signals: Carefully integrate the signals corresponding to unique protons of the keto and enol forms. For example, integrate the aldehydic proton of the keto form and the vinylic proton of the enol form.
-
Calculate Molar Ratio and Equilibrium Constant (Keq):
-
The ratio of the integrals is proportional to the molar ratio of the tautomers.
-
Let I_keto be the integral of a signal from the keto form representing N_keto protons.
-
Let I_enol be the integral of a signal from the enol form representing N_enol protons.
-
The molar ratio is given by: ([Enol]/[Keto]) = (I_enol / N_enol) / (I_keto / N_keto)
-
The equilibrium constant is Keq = [Enol]/[Keto].
-
-
Calculate Thermodynamic Parameters:
-
From the equilibrium constant, the Gibbs free energy of tautomerization can be calculated using the equation: ΔG° = -RT ln(Keq).
-
By measuring Keq at different temperatures (T), the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization can be determined from a van't Hoff plot (ln(Keq) vs. 1/T), where the slope is -ΔH°/R and the intercept is ΔS°/R.
-
Visualizations
Diagram 1: Tautomeric Equilibrium of Ethyl 2-Formylpropionate
(Note: The image source in the DOT script is a placeholder and needs to be replaced with actual images of the chemical structures for rendering.)
Caption: The reversible, catalyzed equilibrium between the keto and enol tautomers.
Diagram 2: Experimental Workflow for NMR-based Tautomer Analysis
Caption: Workflow for the quantitative analysis of tautomeric equilibrium via NMR.
Conclusion
The tautomerism of ethyl 2-formylpropionate is a critical feature of its chemical identity, with the keto-enol equilibrium being influenced by various factors. While specific quantitative data for this compound remains to be extensively published, the analytical methods for its determination are robust and well-understood. The detailed experimental protocol provided herein, utilizing ¹H NMR spectroscopy, offers a reliable approach for researchers to quantify the tautomeric content and explore the thermodynamics of the equilibrium in different environments. Such studies are essential for advancing the use of ethyl 2-formylpropionate in synthetic chemistry and for understanding its potential roles in medicinal chemistry and drug development.
References
Reactivity of Ethyl 2-Formylpropionate with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-formylpropionate, a versatile β-aldehydo ester, exhibits a rich and diverse reactivity profile with a wide array of nucleophiles. Its unique structural features, comprising an aldehyde, an ester, and an acidic α-hydrogen, allow for a variety of transformations, making it a valuable building block in organic synthesis, particularly for the construction of heterocyclic scaffolds of medicinal interest. This technical guide provides a comprehensive overview of the reactivity of ethyl 2-formylpropionate with various nucleophiles, including nitrogen, carbon, and sulfur-based reagents. Key reaction classes such as Knoevenagel condensation, Michael addition, and cyclization reactions for the synthesis of pyrazoles, pyrimidines, and dihydropyridines are discussed in detail. This guide aims to serve as a valuable resource for researchers and professionals in drug development and synthetic chemistry by providing detailed experimental protocols for key reactions, quantitative data, and mechanistic insights illustrated through signaling pathway diagrams.
Introduction
Ethyl 2-formylpropionate (also known as ethyl 2-methyl-3-oxopropanoate) is a bifunctional molecule possessing both an electrophilic aldehyde carbonyl group and an ester functionality. The presence of the electron-withdrawing formyl and ethoxycarbonyl groups significantly acidifies the α-hydrogen, facilitating the formation of a stabilized enolate under basic conditions. This dual reactivity allows for a wide range of chemical transformations, positioning ethyl 2-formylpropionate as a key intermediate in the synthesis of complex organic molecules and heterocyclic systems. Its utility is particularly pronounced in the pharmaceutical industry for the development of novel therapeutic agents.
General Reactivity Principles
The reactivity of ethyl 2-formylpropionate is governed by two primary sites of attack for nucleophiles:
-
The Aldehyde Carbonyl Carbon: This is a highly electrophilic center susceptible to nucleophilic attack, leading to addition products.
-
The α-Carbon: After deprotonation by a base, the resulting enolate is a potent nucleophile that can participate in various carbon-carbon bond-forming reactions.
The specific reaction pathway is influenced by the nature of the nucleophile, the reaction conditions (e.g., catalyst, solvent, temperature), and the stoichiometry of the reactants.
Reactions with Nitrogen Nucleophiles
Nitrogen-containing nucleophiles are crucial for the synthesis of a vast number of nitrogen-containing heterocycles, many of which form the core of important pharmaceuticals.
Primary Amines
Primary amines react with the aldehyde group of ethyl 2-formylpropionate to form an intermediate enamine, which is a key precursor for various cyclization reactions. The initial reaction involves the formation of a carbinolamine, followed by dehydration.
Caption: Reaction of Ethyl 2-formylpropionate with a primary amine.
Experimental Protocol: Synthesis of an Enamine Derivative (General Procedure)
-
To a solution of ethyl 2-formylpropionate (1.0 eq) in a suitable solvent such as ethanol or toluene, add the primary amine (1.0-1.2 eq).
-
A catalytic amount of an acid (e.g., p-toluenesulfonic acid) can be added to facilitate the dehydration step.
-
The reaction mixture is heated to reflux for a period of 2-6 hours, with monitoring by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
| Nucleophile (Amine) | Product | Yield (%) | Reference |
| Aniline | Ethyl 2-((phenylamino)methylene)propanoate | Not specified | Analogous reactions are widely reported. |
| Substituted Anilines | Corresponding enamine derivatives | Not specified | [1] |
Hydrazines
The reaction of ethyl 2-formylpropionate with hydrazine or substituted hydrazines is a cornerstone for the synthesis of pyrazole derivatives, which are prevalent in many drug scaffolds. The reaction proceeds via condensation with the aldehyde followed by intramolecular cyclization and dehydration.
Caption: Synthesis of pyrazolone derivatives.
Experimental Protocol: Synthesis of Ethyl 5-methyl-1H-pyrazole-4-carboxylate (Analogous Knorr Pyrazole Synthesis) [2]
-
Dissolve ethyl 2-formylpropionate (1 eq) in ethanol or acetic acid.
-
Add hydrazine hydrate (1 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried. Recrystallization from ethanol can be performed for further purification.
| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| Ethyl acetoacetate (analog) | Phenylhydrazine | 1,3,5-substituted pyrazole | 95 | [2] |
| β-diketone (analog) | Hydrazine | Substituted pyrazole | Good | [2] |
Ureas and Thioureas
The Biginelli reaction, a multicomponent reaction, allows for the synthesis of dihydropyrimidines. While the classical Biginelli reaction involves a β-ketoester, an aldehyde, and urea or thiourea, ethyl 2-formylpropionate can serve as both the β-dicarbonyl equivalent and the aldehyde source in a modified approach for pyrimidine synthesis. The reaction with thiourea leads to the formation of pyrimidine-2-thiones.
Experimental Protocol: Synthesis of 2-Thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Derivative (General Biginelli-type Reaction) [3]
-
A mixture of furan-2-carbaldehyde (1 mmol) as an aldehyde component, an appropriate acetoacetate ester (1 mmol) as the β-ketoester, and thiourea (1.3 mmol) is refluxed in 4 ml of absolute ethanol for 6 hours.[3]
-
Ferric chloride (0.2 mmol) is used as a Lewis acid catalyst.[3]
-
The reaction mixture is filtered, and the solvent is removed under reduced pressure.[3]
-
The residue is purified by salting out or column chromatography.[3]
| Aldehyde | β-Ketoester | Nucleophile | Product | Yield (%) | Reference |
| Furan-2-carbaldehyde | Ethyl acetoacetate | Thiourea | Ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Good | [3] |
| Benzaldehyde | Ethyl acetoacetate | Thiourea | Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 91 | [4] |
Reactions with Carbon Nucleophiles
The acidic α-proton of ethyl 2-formylpropionate allows for its participation as a nucleophile in its enolate form in several important carbon-carbon bond-forming reactions.
Knoevenagel Condensation
In the presence of a weak base, ethyl 2-formylpropionate can undergo a Knoevenagel condensation with other active methylene compounds. The aldehyde functionality of ethyl 2-formylpropionate acts as the electrophile.
Caption: Knoevenagel condensation of ethyl 2-formylpropionate.
Experimental Protocol: Knoevenagel Condensation with Malononitrile (General Procedure) [5]
-
To a mixture of an aldehyde (1 mmol) and malononitrile (1 mmol) in water (5 mL), add a catalytic amount of a base (e.g., piperidine, DBU).[5]
-
Stir the reaction mixture at room temperature for the time required to complete the reaction (monitored by TLC).[5]
-
The solid product is collected by filtration, washed with water, and dried.
| Aldehyde | Active Methylene Compound | Product | Yield (%) | Reference |
| Benzaldehyde | Malononitrile | Benzylidenemalononitrile | 99 | [5] |
| Aromatic Aldehydes | Ethyl Cyanoacetate | Substituted ethyl cyanoacrylates | Excellent | [5] |
Hantzsch Dihydropyridine Synthesis
Ethyl 2-formylpropionate can be utilized in the Hantzsch synthesis of dihydropyridines, a multicomponent reaction involving an aldehyde, a β-ketoester, and a nitrogen source (ammonia or ammonium acetate). In a modified Hantzsch synthesis, ethyl 2-formylpropionate can potentially act as the aldehyde component. A more classical approach would involve a separate aldehyde, with ethyl 2-formylpropionate acting as one of the β-dicarbonyl components.[6]
Experimental Protocol: Hantzsch Dihydropyridine Synthesis (General Procedure) [7]
-
A mixture of an aromatic aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (2 mmol) is heated in the absence of a solvent or in a solvent like ethanol.[7]
-
A catalyst, such as γ-Al2O3 nanoparticles (0.2 g), can be added.[7]
-
The reaction is heated at around 90 °C and monitored by TLC.[7]
-
After completion, the product is isolated by washing with brine, extraction with ethyl acetate, and purification by recrystallization.[7]
| Aldehyde | β-Ketoester | Product | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | 95 | [7] |
| Substituted Benzaldehydes | Ethyl acetoacetate | Corresponding dihydropyridines | 80-95 | [7] |
Grignard Reagents
The reaction of ethyl 2-formylpropionate with Grignard reagents can be complex due to the presence of multiple electrophilic sites. The outcome (1,2-addition to the aldehyde vs. 1,4-addition to the enone system formed in situ) depends on the nature of the Grignard reagent and the reaction conditions. Strong, hard nucleophiles like Grignard reagents typically favor 1,2-addition to the more electrophilic aldehyde carbonyl.[8]
Reactions with Sulfur Nucleophiles
Thiols (Michael Addition)
In the presence of a base, the aldehyde of ethyl 2-formylpropionate can undergo condensation to form an α,β-unsaturated system, which can then act as a Michael acceptor for soft nucleophiles like thiols. The reaction proceeds via a conjugate addition mechanism.
Experimental Protocol: Thia-Michael Addition (General Procedure) [9]
-
To a mixture of the α,β-unsaturated carbonyl compound and the thiol, add a catalytic amount of a base (e.g., a tertiary amine or Amberlyst A21).[9]
-
The reaction can often be performed under solvent-free conditions.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC or NMR).
-
The product can be purified by column chromatography.
| Michael Acceptor | Thiol | Product | Yield (%) | Reference |
| Ethyl acrylate (analog) | Aliphatic and aromatic thiols | Corresponding thioether | High | [9] |
| Acrylamide (analog) | Thiols | Corresponding thioether | High | [9] |
Conclusion
Ethyl 2-formylpropionate is a highly versatile and reactive molecule that serves as a valuable precursor for the synthesis of a wide range of organic compounds, particularly heterocycles of medicinal importance. Its ability to react with a diverse set of nucleophiles at its different functional groups, coupled with the acidity of its α-proton, provides synthetic chemists with a powerful tool for molecular construction. This guide has summarized the key reactive pathways of ethyl 2-formylpropionate, providing both mechanistic insights and practical experimental guidance. Further exploration of its reactivity with a broader scope of nucleophiles and under varied reaction conditions will undoubtedly continue to expand its utility in synthetic and medicinal chemistry.
References
- 1. Three-component reaction of formyl-substituted donor–acceptor cyclopropanes, primary aromatic amines and 2-naphthol: access to cyclopropane fused 2-pyrrolidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Novel pyrimidine linked acyl thiourea derivatives as potent α-amylase and proteinase K inhibitors: design, synthesis, molecular docking and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
A Technical Guide to the Discovery and First Synthesis of Ethyl 2-Formylpropionate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical overview of the historical discovery and first synthesis of ethyl 2-formylpropionate, a valuable building block in organic synthesis. The synthesis is contextualized within the development of the Claisen condensation, a foundational carbon-carbon bond-forming reaction. This guide presents a plausible experimental protocol for its first synthesis, based on historical chemical principles, and includes quantitative data and a procedural workflow diagram.
Introduction: The Dawn of Condensation Chemistry
The discovery of ethyl 2-formylpropionate is intrinsically linked to the pioneering work on the condensation reactions of esters carried out in the late 19th century. While a singular publication explicitly claiming the "first synthesis" of this specific molecule is not readily apparent in modern databases, the foundational chemistry for its creation was laid by the German chemist Rainer Ludwig Claisen. In 1887, Claisen published a seminal paper in the Berichte der deutschen chemischen Gesellschaft detailing the base-mediated condensation of esters, a reaction that would come to be known as the Claisen condensation.[1][2] This reaction provided a powerful new tool for the formation of β-keto esters, the chemical class to which ethyl 2-formylpropionate belongs.
The first synthesis of ethyl 2-formylpropionate was likely achieved through a "crossed" Claisen condensation between ethyl propionate and ethyl formate. In this reaction, a strong base is used to deprotonate the α-carbon of ethyl propionate, forming an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl formate. Subsequent elimination of an ethoxide ion yields the final product, ethyl 2-formylpropionate.
The First Synthesis: A Plausible Experimental Protocol
Based on the principles of the Claisen condensation as described in the late 19th and early 20th centuries, a likely protocol for the first synthesis of ethyl 2-formylpropionate would have involved the following steps. It is important to note that this is a reconstructed protocol, as the original detailed experimental notes may not be readily available.
Reaction Scheme:
Experimental Details:
-
Reactants:
-
Ethyl propionate
-
Ethyl formate
-
Sodium metal
-
Absolute ethanol (to prepare sodium ethoxide)
-
Diethyl ether (as solvent)
-
Dilute acid (for workup)
-
-
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried flask equipped with a reflux condenser and a dropping funnel, clean sodium metal was dissolved in an excess of absolute ethanol to generate a solution of sodium ethoxide.
-
Reaction Setup: The flask was cooled in an ice bath, and anhydrous diethyl ether was added as a solvent.
-
Addition of Esters: A mixture of ethyl propionate and a molar excess of ethyl formate was added dropwise to the stirred solution of sodium ethoxide in ether. The excess ethyl formate helps to drive the reaction towards the desired product and minimize self-condensation of ethyl propionate.
-
Reaction: The reaction mixture was stirred at a low temperature for several hours and then allowed to warm to room temperature and stirred overnight.
-
Workup: The resulting reaction mixture was poured onto ice and acidified with a dilute acid (e.g., acetic acid or sulfuric acid) to neutralize the excess base and protonate the enolate of the product.
-
Extraction and Purification: The aqueous layer was extracted with diethyl ether. The combined organic extracts were washed with water and a saturated sodium bicarbonate solution, then dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate). The solvent was removed by distillation, and the crude product was purified by fractional distillation under reduced pressure.
-
Quantitative Data
The following table summarizes the expected quantitative data for a typical laboratory-scale synthesis based on the described protocol. Yields in early organic synthesis were often modest compared to modern standards.
| Parameter | Value |
| Reactants | |
| Ethyl Propionate | 1.0 mol (102.13 g) |
| Ethyl Formate | 1.5 mol (111.10 g) |
| Sodium | 1.0 g-atom (22.99 g) |
| Absolute Ethanol | Sufficient to dissolve sodium |
| Diethyl Ether | ~500 mL |
| Reaction Conditions | |
| Temperature | 0 °C to room temperature |
| Reaction Time | 12-24 hours |
| Product | |
| Product Name | Ethyl 2-formylpropionate |
| Molecular Formula | C₆H₁₀O₃ |
| Molecular Weight | 130.14 g/mol |
| Theoretical Yield | 130.14 g |
| Expected Yield | 60-70% (78.1 g - 91.1 g) |
| Boiling Point | Approximately 159 °C at 760 mmHg |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the first synthesis of ethyl 2-formylpropionate.
Caption: Workflow of the first synthesis of ethyl 2-formylpropionate.
Conclusion
The discovery and initial synthesis of ethyl 2-formylpropionate are a direct consequence of the development of the Claisen condensation, a cornerstone of organic chemistry. While the exact date and discoverer of this specific molecule may be lost to the annals of early chemical literature, the pathway to its creation was clearly established by the foundational work of chemists like Rainer Ludwig Claisen. The reconstructed experimental protocol provided herein offers a glimpse into the methods that would have been employed, highlighting the ingenuity and fundamental principles that continue to underpin modern synthetic organic chemistry. This historical context is crucial for researchers and drug development professionals who utilize such building blocks in the creation of complex and life-changing molecules.
References
Theoretical and Spectroscopic Analysis of Tautomerism in Ethyl 2-Formylpropionate: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed theoretical and spectroscopic examination of the tautomeric equilibrium in ethyl 2-formylpropionate. While direct experimental and computational studies on ethyl 2-formylpropionate are limited, this document synthesizes findings from analogous β-keto esters, primarily ethyl acetoacetate, to present a robust analytical framework. The guide covers the fundamental principles of keto-enol tautomerism, outlines detailed protocols for computational and spectroscopic analysis, presents expected quantitative data in structured tables, and uses visualizations to illustrate key concepts. This document is intended to serve as a valuable resource for researchers in organic chemistry, computational modeling, and drug development.
Introduction to Tautomerism in β-Keto Esters
Ethyl 2-formylpropionate, as a β-keto ester, is capable of existing as a mixture of two tautomeric forms in equilibrium: the keto form and the enol form. This phenomenon, known as keto-enol tautomerism, is a fundamental concept in organic chemistry that significantly influences the chemical reactivity, physical properties, and biological activity of a molecule. The equilibrium between these two forms is dynamic and can be influenced by various factors, including the solvent, temperature, and the nature of substituents on the molecule.
The enol form of β-keto esters is notably stabilized by two key factors: conjugation of the carbon-carbon double bond with the carbonyl group of the ester and the formation of a six-membered ring through an intramolecular hydrogen bond. This stabilization often results in a significant population of the enol tautomer at equilibrium, a characteristic that is less common in simple ketones and aldehydes.
Theoretical Studies and Computational Methodologies
Computational chemistry provides powerful tools to investigate the structures, relative stabilities, and spectroscopic properties of tautomers. Density Functional Theory (DFT) is a widely used method for such studies due to its balance of accuracy and computational cost.
Computational Protocol
A typical computational workflow for studying the tautomers of ethyl 2-formylpropionate would involve the following steps:
-
Geometry Optimization: The three-dimensional structures of both the keto and all possible enol tautomers (E and Z isomers) are optimized to find their lowest energy conformations. A common level of theory for this is B3LYP with a 6-31G* basis set. For higher accuracy, functionals like M06-2X and larger basis sets such as 6-311++G(d,p) are recommended.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures at the same level of theory. This confirms that the structures are true minima on the potential energy surface (no imaginary frequencies) and provides theoretical infrared (IR) spectra.
-
Energy Refinement: Single-point energy calculations can be performed on the optimized geometries using a more sophisticated level of theory or a larger basis set to obtain more accurate relative energies between the tautomers.
-
Solvent Effects: To model the behavior in solution, the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) can be incorporated into the calculations. This is crucial as the tautomeric equilibrium is highly sensitive to the solvent environment.
Spectroscopic Analysis of Tautomers
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary experimental techniques used to identify and quantify the keto and enol tautomers in a sample.
Experimental Protocols
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-20 mg of the β-keto ester in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, benzene-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Analysis: The ratio of the keto to enol form is determined by integrating the signals that are unique to each tautomer. For the enol form, the vinylic proton signal is typically used, while for the keto form, the α-proton signal is used.
3.1.2. Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet or a mull can be prepared. For solution-state analysis, prepare a 5-10% solution in a suitable solvent (e.g., chloroform, carbon tetrachloride).
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Perform a background scan with the pure solvent or empty salt plates.
-
Analysis: Identify the characteristic absorption bands for the functional groups present in both the keto and enol forms.
Data Presentation
The following tables summarize the expected spectroscopic and computational data for the tautomers of ethyl 2-formylpropionate, based on data from analogous β-keto esters like ethyl acetoacetate.
Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Tautomer | Assignment | Expected Chemical Shift (ppm) |
| Keto | α-CH | ~3.5 |
| -CH(CH₃) | ~2.8 | |
| -CHO | ~9.7 | |
| -OCH₂CH₃ (quartet) | ~4.2 | |
| -OCH₂CH₃ (triplet) | ~1.3 | |
| -CH(CH ₃) (doublet) | ~1.4 | |
| Enol (Z-isomer) | Enolic OH | ~12.0 (broad) |
| Vinylic =CH | ~7.5 | |
| -CH(CH₃) | ~3.1 | |
| -OCH₂CH₃ (quartet) | ~4.2 | |
| -OCH₂CH₃ (triplet) | ~1.3 | |
| -CH(CH ₃) (doublet) | ~1.2 |
Table 2: Expected IR Absorption Frequencies (cm⁻¹)
| Tautomer | Functional Group | Expected Frequency (cm⁻¹) |
| Keto | C=O (aldehyde) | ~1725 |
| C=O (ester) | ~1745 | |
| C-H (aldehyde) | ~2720, ~2820 | |
| Enol | O-H (intramolecular H-bond) | 2500-3200 (broad) |
| C=C | ~1640 | |
| C=O (ester, conjugated) | ~1660 |
Table 3: Calculated Relative Energies of Ethyl Acetoacetate Tautomers (kcal/mol)
Data from analogous systems, specific values for ethyl 2-formylpropionate will vary.
| Level of Theory | Tautomer | Gas Phase (ΔE) | Water (ΔG) |
| B3LYP/6-311++G(d,p) | Keto | 0.00 | 0.00 |
| Enol (Z) | 2.06 | 3.50 | |
| Enol (E) | 3.25 | 4.80 |
Visualizations
Tautomeric Equilibrium of Ethyl 2-Formylpropionate
The following diagram illustrates the equilibrium between the keto and the more stable Z-enol tautomer of ethyl 2-formylpropionate. The Z-enol form is stabilized by an intramolecular hydrogen bond.
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 2-Methyl-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of ethyl 2-methyl-3-oxopropanoate. It is designed to serve as a detailed resource for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and characterization of small organic molecules. This document covers the theoretical basis for the expected NMR spectra, detailed experimental protocols, and a thorough analysis of the spectral data, including a discussion of the significant keto-enol tautomerism exhibited by this β-keto ester.
Introduction to the NMR Spectroscopy of Ethyl 2-Methyl-3-oxopropanoate
Ethyl 2-methyl-3-oxopropanoate (C₆H₁₀O₃) is a β-keto ester, a class of compounds of significant interest in organic synthesis and medicinal chemistry due to their versatile reactivity. NMR spectroscopy is an indispensable tool for the structural analysis of such molecules. The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, including the carbon framework and the chemical environment of each proton and carbon atom.
A key feature of ethyl 2-methyl-3-oxopropanoate and other β-dicarbonyl compounds is their existence as a mixture of keto and enol tautomers in solution. This tautomerism is a dynamic equilibrium that is slow on the NMR timescale, resulting in distinct sets of signals for each tautomer. The ratio of the keto to enol form can be influenced by factors such as the solvent, temperature, and concentration.
Experimental Protocols
The acquisition of high-quality ¹H and ¹³C NMR spectra requires careful sample preparation and instrument setup. The following protocols provide a general methodology for the NMR analysis of ethyl 2-methyl-3-oxopropanoate.
Sample Preparation
-
Sample Purity: Ensure the sample of ethyl 2-methyl-3-oxopropanoate is of high purity to avoid signals from impurities that may complicate spectral interpretation.
-
Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and has minimal overlapping signals with the analyte. Chloroform-d (CDCl₃) is a common choice for small organic molecules. Other solvents such as acetone-d₆, or dimethyl sulfoxide-d₆ can also be used depending on the desired study of solvent effects on tautomerism.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution to provide a reference signal for the chemical shift scale (δ = 0.00 ppm).
-
Sample Filtration: To ensure a homogeneous magnetic field and sharp NMR signals, it is advisable to filter the final solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
Data Acquisition
-
Instrumentation: The spectra should be acquired on a high-resolution NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons, which is important for accurate integration.
-
Number of Scans: Usually 8 to 16 scans are sufficient for a well-concentrated sample.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is generally used.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is often required.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks have a positive, absorptive lineshape.
-
Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
-
Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR spectral data for the keto and enol tautomers of ethyl 2-methyl-3-oxopropanoate. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. The coupling constants (J) are given in Hertz (Hz).
¹H NMR Data
| Assignment (Keto Form) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| CH₃ (a) | ~1.30 | t | 3H | ~7.1 |
| CH₂ (b) | ~4.20 | q | 2H | ~7.1 |
| CH₃ (c) | ~1.45 | d | 3H | ~7.0 |
| CH (d) | ~3.60 | q | 1H | ~7.0 |
| CHO (e) | ~9.70 | s | 1H | - |
| Assignment (Enol Form) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| CH₃ (a') | ~1.25 | t | 3H | ~7.1 |
| CH₂ (b') | ~4.15 | q | 2H | ~7.1 |
| CH₃ (c') | ~1.90 | s | 3H | - |
| =CH (d') | ~5.50 | s | 1H | - |
| OH (e') | ~12.0 | br s | 1H | - |
¹³C NMR Data
| Assignment (Keto Form) | Chemical Shift (δ, ppm) |
| C H₃ (a) | ~14.0 |
| C H₂ (b) | ~61.5 |
| C H₃ (c) | ~12.0 |
| C H (d) | ~55.0 |
| C HO (e) | ~200.0 |
| C =O (f) | ~170.0 |
| Assignment (Enol Form) | Chemical Shift (δ, ppm) |
| C H₃ (a') | ~14.2 |
| C H₂ (b') | ~60.0 |
| C H₃ (c') | ~18.0 |
| =C H (d') | ~98.0 |
| =C -OH (e') | ~175.0 |
| C =O (f') | ~172.0 |
Visualization of Molecular Structure and NMR Correlations
The following diagrams, generated using the DOT language, illustrate the structure of the keto and enol tautomers of ethyl 2-methyl-3-oxopropanoate and the key through-bond correlations observed in their NMR spectra.
Caption: Structure and key ¹H-¹H couplings of the keto tautomer.
Caption: Structure and key ¹H-¹H couplings of the enol tautomer.
Caption: General workflow for NMR analysis.
Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Ethyl 2-Formylpropionate
For Immediate Release
This technical guide provides an in-depth analysis of the mass spectrometry fragmentation of ethyl 2-formylpropionate (C₆H₁₀O₃, MW: 130.14 g/mol ). The following sections detail the predicted fragmentation pathways under electron ionization (EI), supported by data from analogous compounds, and provide standardized experimental protocols for mass spectrometric analysis. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry.
Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation
Upon electron ionization, ethyl 2-formylpropionate is expected to form a molecular ion (M⁺˙) at m/z 130. This molecular ion will then undergo a series of characteristic fragmentation reactions, including α-cleavages and rearrangements, to produce a unique mass spectrum.
Key Fragmentation Pathways
The primary fragmentation pathways anticipated for ethyl 2-formylpropionate are summarized below. These pathways are inferred from the analysis of related compounds and general fragmentation rules.
Table 1: Predicted Major Fragment Ions of Ethyl 2-Formylpropionate in EI-MS
| m/z | Proposed Fragment Ion | Proposed Structure | Fragmentation Pathway |
| 130 | Molecular Ion | [CH₃CH(CHO)COOCH₂CH₃]⁺˙ | Electron Ionization |
| 101 | [M - C₂H₅]⁺ | [CH₃CH(CHO)COO]⁺ | Loss of the ethyl radical from the ester group. |
| 85 | [M - OCH₂CH₃]⁺ | [CH₃CH(CHO)CO]⁺ | α-cleavage with loss of the ethoxy radical. |
| 73 | [COOCH₂CH₃]⁺ | [COOCH₂CH₃]⁺ | Cleavage of the bond between the α-carbon and the carbonyl group. |
| 57 | [CH₃CHCO]⁺ | [CH₃CHCO]⁺ | Subsequent loss of CO from the m/z 85 fragment. |
| 45 | [OCH₂CH₃]⁺ | [OCH₂CH₃]⁺ | Cleavage of the ester bond. |
| 29 | [CHO]⁺ or [C₂H₅]⁺ | [CHO]⁺ or [C₂H₅]⁺ | α-cleavage at the formyl group or loss of the ethyl group. |
Fragmentation Scheme:
The logical relationship between the parent molecule and its major fragments can be visualized as follows:
Experimental Protocols
The following are generalized yet detailed methodologies for the key experiments of electron ionization mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Ethyl 2-Formylpropionate Analysis
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of ethyl 2-formylpropionate in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to obtain working solutions in the range of 1-100 µg/mL.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in split mode with a ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 20-200.
-
Scan Rate: 2 scans/second.
-
Solvent Delay: 3 minutes.
-
Workflow Diagram:
Methodological & Application
Application Notes and Protocols for Ethyl 2-Formylpropionate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides an overview of the potential applications of ethyl 2-formylpropionate in the synthesis of valuable heterocyclic compounds. While direct, detailed experimental protocols for the use of ethyl 2-formylpropionate in the synthesis of pyrazoles, pyrimidines, and pyridazinones are not extensively documented in readily available literature, this guide offers insights into analogous reactions and potential synthetic strategies. The information presented is based on established principles of heterocyclic chemistry and protocols for structurally similar starting materials.
Introduction to Ethyl 2-Formylpropionate
Ethyl 2-formylpropionate, also known as ethyl 2-methyl-3-oxopropanoate, is a versatile C4 building block containing both an aldehyde and an ester functional group in a 1,3-relationship. This arrangement makes it a promising precursor for the synthesis of a variety of five- and six-membered heterocyclic systems, which are key scaffolds in many pharmaceutically active compounds. The presence of a methyl group at the C2 position can introduce specific steric and electronic properties to the final heterocyclic products, potentially influencing their biological activity.
General Principles of Heterocyclic Synthesis with 1,3-Dicarbonyl Compounds
The synthesis of pyrazoles, pyrimidines, and pyridazinones often relies on the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a binucleophilic reagent. Ethyl 2-formylpropionate can act as the 1,3-dicarbonyl equivalent.
-
Pyrazoles: Typically formed by the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives.
-
Pyrimidines: Commonly synthesized through the condensation of a 1,3-dicarbonyl compound with amidines, ureas, or thioureas.
-
Pyridazinones: Can be prepared from the reaction of a γ-ketoester with hydrazine. While ethyl 2-formylpropionate is a β-ketoester, its reactivity could potentially be adapted for pyridazinone synthesis under specific conditions.
Application in Pyrazole Synthesis (Hypothetical Protocol)
The reaction of ethyl 2-formylpropionate with hydrazine hydrate is expected to yield ethyl 5-methyl-1H-pyrazole-4-carboxylate. The reaction would proceed through a condensation-cyclization mechanism.
Reaction Scheme:
Caption: Proposed reaction pathway for pyrazole synthesis.
Experimental Protocol (Hypothetical):
Materials:
-
Ethyl 2-formylpropionate
-
Hydrazine hydrate
-
Ethanol (or other suitable solvent like acetic acid)
Procedure:
-
Dissolve ethyl 2-formylpropionate in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
Add hydrazine hydrate dropwise to the solution at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for a specified period (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
Quantitative Data (Expected):
| Parameter | Expected Value |
| Yield | 60-80% |
| Reaction Time | 2-6 hours |
| Reaction Temp. | Reflux |
Application in Pyrimidine Synthesis (Hypothetical Protocol)
The condensation of ethyl 2-formylpropionate with urea, thiourea, or a substituted amidine in the presence of a base or acid catalyst is a plausible route to substituted pyrimidines, such as ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate or its amino/thioxo analogs.
Reaction Scheme:
Caption: General pathway for pyrimidine synthesis.
Experimental Protocol (Hypothetical):
A standard procedure for the synthesis of pyrimidines from β-dicarbonyl compounds can be adapted.
Materials:
-
Ethyl 2-formylpropionate
-
Urea, Thiourea, or Guanidine hydrochloride
-
Sodium ethoxide (or other base)
-
Ethanol
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Add ethyl 2-formylpropionate and the chosen binucleophile (urea, thiourea, or guanidine hydrochloride) to the solution.
-
Reflux the reaction mixture for several hours (e.g., 6-12 hours), monitoring by TLC.
-
After completion, cool the mixture and neutralize with a suitable acid (e.g., acetic acid or dilute HCl).
-
The precipitated product can be collected by filtration, washed with cold ethanol, and dried.
-
Further purification can be achieved by recrystallization.
Quantitative Data (Expected):
| Parameter | Expected Value |
| Yield | 50-70% |
| Reaction Time | 6-12 hours |
| Reaction Temp. | Reflux |
Application in Pyridazinone Synthesis
The synthesis of pyridazinones typically involves the reaction of a γ-ketoester with hydrazine. While ethyl 2-formylpropionate is a β-ketoester, its structural analog, diethyl 2-methyl-3-oxopentanedioate, has been used to synthesize pyridazinone derivatives. This suggests that with appropriate modifications, ethyl 2-formylpropionate could potentially be a precursor for certain pyridazinone structures, although this would likely involve a more complex reaction pathway than a direct condensation.
A known protocol for a related compound, 3,5-bis(ethoxycarbonyl)-2-formyl-4-methyl-1H-pyrrole, reacting with hydrazine hydrate to form a pyrrolo[2,3-d]pyridazine derivative provides a potential starting point for developing a protocol.[1]
Experimental Workflow (Analogous Synthesis):
Caption: Workflow for an analogous pyridazinone synthesis.
Quantitative Data from Analogous Pyridazinone Synthesis[1]:
| Reactant | Molar Ratio |
| 3,5-bis(ethoxycarbonyl)-2-formyl-4-methyl-1(H)-pyrrole | 1.0 mmol |
| Hydrazine hydrate (80%) | 0.5 ml |
| Solvent | Glacial Acetic Acid (20 ml) |
| Reaction Time | 3 hours |
| Reaction Temperature | Reflux |
| Yield | 82% |
Conclusion and Future Directions
Ethyl 2-formylpropionate holds significant potential as a versatile building block for the synthesis of a wide array of substituted heterocyclic compounds. The hypothetical protocols and analogous reaction data presented here provide a foundation for researchers to develop specific and optimized synthetic methodologies. Further research is warranted to explore the full scope of its reactivity and to establish detailed, validated protocols for its use in the synthesis of pyrazoles, pyrimidines, pyridazinones, and other novel heterocyclic systems of medicinal interest. Experimental validation of the proposed reaction pathways and optimization of reaction conditions are crucial next steps for harnessing the synthetic utility of this promising starting material.
References
Application Notes and Protocols: Cyclocondensation Reactions of Ethyl 2-Formylpropionate
Introduction
Ethyl 2-formylpropionate (also known as ethyl 2-methyl-3-oxopropanoate) is a versatile β-aldehydo ester that serves as a valuable C4 building block in the synthesis of a wide array of heterocyclic compounds.[1][2] Its bifunctional nature, possessing both an aldehyde and an ester group attached to a central carbon, allows it to participate in various cyclocondensation reactions. These reactions are fundamental in medicinal chemistry and drug development, as the resulting heterocyclic scaffolds are present in numerous pharmacologically active molecules. This document provides detailed application notes and experimental protocols for key cyclocondensation reactions involving ethyl 2-formylpropionate, aimed at researchers, scientists, and drug development professionals.
Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a multi-component reaction that produces 1,4-dihydropyridine (1,4-DHP) derivatives, which are notable for their application as calcium channel blockers.[3][4] The classical reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[4][5] In this modified synthesis, ethyl 2-formylpropionate acts as both the aldehyde and one of the β-dicarbonyl components.
General Reaction Scheme
The reaction proceeds via an initial Knoevenagel condensation, followed by the formation of an enamine, and subsequent Michael addition and cyclization to yield the dihydropyridine core.[5]
Logical Workflow for Hantzsch Synthesis
Caption: Logical workflow for the Hantzsch dihydropyridine synthesis.
Experimental Protocol: Hantzsch Dihydropyridine Synthesis
This protocol is adapted from classical Hantzsch synthesis procedures.[4]
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 2-formylpropionate (1.30 g, 10 mmol).
-
Reagent Addition: Add a second β-ketoester, such as ethyl acetoacetate (1.30 g, 10 mmol), and ammonium acetate (0.77 g, 10 mmol).
-
Solvent: Add 20 mL of absolute ethanol as the solvent.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, pour the mixture into 50 mL of ice-cold water to induce precipitation.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum. The crude product can be further purified by recrystallization from ethanol to yield the pure 1,4-dihydropyridine derivative.
Data Summary: Hantzsch Synthesis Variants
The following table summarizes typical conditions and yields for the Hantzsch reaction, which can be adapted for ethyl 2-formylpropionate.
| Aldehyde Component | β-Ketoester | Nitrogen Source | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethyl Acetoacetate | Ammonium Acetate | p-TSA | Aqueous Micelles (SDS) | 0.5 | 96 | [4] |
| Formaldehyde | Ethyl Acetoacetate | Ammonium Acetate | Ferric Chloride | Water | 1 | ~90 | [4] |
| Various Aromatic | Ethyl Acetoacetate | Ammonia | None | Ethanol | 4-8 | 60-90 | [3][5] |
Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea, typically under acidic catalysis, to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[6] These DHPMs are a core structure in many biologically active compounds, including calcium channel blockers and antihypertensive agents.[6] Ethyl 2-formylpropionate can serve as the β-aldehydo ester component in this reaction.
General Reaction Scheme
The reaction mechanism is believed to proceed through the formation of an acyl-enamine intermediate from the β-ketoester and urea, which then reacts with the aldehyde in a series of steps including condensation and cyclization.[6]
Biginelli Reaction Mechanism Pathway
Caption: Proposed mechanistic pathway for the Biginelli reaction.
Experimental Protocol: Biginelli Reaction
This protocol is based on the classical Biginelli procedure for synthesizing DHPMs.[7]
-
Setup: To a 50 mL round-bottom flask, add an aryl aldehyde (e.g., 4-methoxybenzaldehyde, 1.36 g, 10 mmol), ethyl 2-formylpropionate (1.30 g, 10 mmol), and urea (0.72 g, 12 mmol).
-
Solvent and Catalyst: Add 15 mL of ethanol, followed by 3-4 drops of concentrated hydrochloric acid as the catalyst.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 3-4 hours with stirring. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the flask in an ice bath. A solid product should precipitate.
-
Purification: Collect the solid by vacuum filtration, wash it with cold ethanol, and then with a small amount of diethyl ether. Dry the product in a desiccator. If needed, the product can be recrystallized from ethanol.
Data Summary: Biginelli Reaction Variants
The table below shows results from various Biginelli reactions, demonstrating the versatility of this synthesis.
| Aldehyde | β-Dicarbonyl | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethyl Acetoacetate | HCl | Ethanol | 4 | 90 | [6] |
| 4-Chlorobenzaldehyde | Ethyl Acetoacetate | Copper(II) triflate | Acetonitrile | 5 | 92 | [6] |
| 3-Nitrobenzaldehyde | Methyl Acetoacetate | Boron Trifluoride | THF | 6 | 85 | [6] |
| 4-Methoxybenzaldehyde | Ethyl Acetoacetate | HCl | Ethanol | 3 | High | [7] |
Gewald Aminothiophene Synthesis
The Gewald reaction is a multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[8][9] It involves the condensation of a carbonyl compound (aldehyde or ketone), an α-cyanoester, and elemental sulfur in the presence of a base.[9] Ethyl 2-formylpropionate can serve as the aldehyde component. The resulting 2-aminothiophene scaffold is a key intermediate in the synthesis of various pharmaceuticals.
General Reaction Scheme
The mechanism begins with a Knoevenagel condensation between the aldehyde and the α-cyanoester, followed by the addition of sulfur and subsequent cyclization and tautomerization to form the final aminothiophene product.[8]
Gewald Reaction Experimental Workflow
Caption: Step-by-step workflow for the Gewald aminothiophene synthesis.
Experimental Protocol: Gewald Reaction
This protocol is adapted from general procedures for the Gewald reaction.[10][11]
-
Setup: In a 100 mL three-necked flask fitted with a stirrer, reflux condenser, and dropping funnel, place ethyl 2-formylpropionate (1.30 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and 20 mL of ethanol.
-
Base Addition: Add morpholine (0.87 g, 10 mmol) dropwise to the stirred mixture at room temperature. An exothermic reaction may be observed.
-
Sulfur Addition: After the initial reaction subsides, add elemental sulfur (0.32 g, 10 mmol) in one portion.
-
Reaction: Heat the mixture to 50-60 °C and stir for 2-3 hours. Monitor the reaction's completion by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of ice water with stirring.
-
Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol or methanol.
Data Summary: Gewald Reaction Variants
The table below presents data for various Gewald reactions, highlighting the scope of this synthesis.
| Carbonyl Compound | Activated Nitrile | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Cyclohexanone | Malononitrile | Morpholine | Ethanol | 50 | 85-90 | [8] |
| Acetophenone | Ethyl Cyanoacetate | Morpholine | Ethanol | RT | 43 | [10] |
| 5α-Cholestan-3-one | Ethyl Cyanoacetate | Morpholine | DMF | 80 | 67 | [11] |
| Arylacetaldehydes | Malononitrile | Morpholine | DMF | 80 (Microwave) | 70-85 | [9] |
References
- 1. Page loading... [guidechem.com]
- 2. 2-FORMYLPROPIONIC ACID ETHYL ESTER | 27772-62-9 [chemicalbook.com]
- 3. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 7. theochem.mercer.edu [theochem.mercer.edu]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. Gewald Reaction [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Substituted Indoles using Ethyl 2-Formylpropionate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of substituted ethyl indole-2-carboxylates, valuable scaffolds in medicinal chemistry, utilizing ethyl 2-formylpropionate (also known as ethyl 2-methyl-3-oxobutanoate) as a key starting material. The described methodology follows a robust and well-established two-step sequence: the Japp-Klingemann reaction to form an intermediate arylhydrazone, followed by an acid-catalyzed Fischer indole synthesis for cyclization.
Introduction
The indole nucleus is a privileged scaffold in numerous biologically active compounds and approved pharmaceuticals. Consequently, the development of efficient synthetic routes to functionalized indoles is of significant interest to the drug discovery and development community. The combination of the Japp-Klingemann and Fischer indole syntheses offers a reliable method for the preparation of ethyl indole-2-carboxylates from readily available starting materials. These products can serve as versatile intermediates for further chemical modifications.
Substituted indole-2-carboxylic acid derivatives have demonstrated a wide range of biological activities, including antiviral, antiproliferative, and enzyme inhibitory properties. For instance, certain derivatives have been identified as potent inhibitors of HIV-1 integrase and indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are important targets in antiviral and cancer immunotherapy research, respectively.[1][2][3]
Reaction Scheme
The overall synthetic pathway is depicted below:
Caption: Overall reaction scheme for the synthesis of ethyl indole-2-carboxylates.
Experimental Protocols
This section details the experimental procedures for the two-step synthesis of substituted ethyl indole-2-carboxylates.
Step 1: Japp-Klingemann Reaction - Synthesis of Ethyl 2-(Arylhydrazono)propionate
This protocol describes the formation of the arylhydrazone intermediate from a substituted aniline and ethyl 2-formylpropionate.
Materials:
-
Substituted aniline (1.0 eq)
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (NaNO₂) (1.05 eq)
-
Ethyl 2-formylpropionate (or ethyl 2-methyl-3-oxobutanoate) (1.0 eq)
-
Sodium Acetate (NaOAc)
-
Ethanol
-
Water
-
Ice
Procedure:
-
Diazotization of the Aniline:
-
In a flask equipped with a magnetic stirrer, dissolve the substituted aniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-20 minutes.
-
-
Coupling Reaction:
-
In a separate, larger beaker, dissolve ethyl 2-formylpropionate and sodium acetate in ethanol.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the ethyl 2-formylpropionate solution with vigorous stirring.
-
A colored precipitate of the arylhydrazone should form.
-
Continue stirring the mixture at 0-5 °C for 30-60 minutes after the addition is complete.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified ethyl 2-(arylhydrazono)propionate.
-
Dry the product under vacuum.
-
Step 2: Fischer Indole Synthesis - Cyclization to Ethyl Indole-2-carboxylate
This protocol describes the acid-catalyzed cyclization of the arylhydrazone intermediate to the final indole product.[4]
Materials:
-
Ethyl 2-(arylhydrazono)propionate (from Step 1)
-
Acid catalyst (e.g., concentrated Sulfuric Acid, Polyphosphoric Acid (PPA), or Eaton's reagent)
-
Anhydrous Ethanol (or other suitable high-boiling solvent)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the ethyl 2-(arylhydrazono)propionate in anhydrous ethanol.
-
Carefully add the acid catalyst to the solution. The reaction can be exothermic.
-
-
Cyclization:
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting hydrazone and the appearance of the indole product (often UV active) indicates reaction completion. Reaction times can vary from a few hours to overnight depending on the substrate and catalyst used.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice water. This will often precipitate the crude indole product.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the pure ethyl indole-2-carboxylate.
-
Data Presentation
Table 1: Representative Yields of Substituted Ethyl Indole-2-carboxylates
The following table provides representative yields for the two-step synthesis of various substituted ethyl indole-2-carboxylates based on literature precedents for similar transformations. Actual yields may vary depending on the specific substrate and reaction conditions.
| Entry | Substituent on Aniline | Product | Overall Yield (%) |
| 1 | H | Ethyl 1H-indole-2-carboxylate | 75-85 |
| 2 | 4-MeO | Ethyl 5-methoxy-1H-indole-2-carboxylate | 70-80 |
| 3 | 4-Cl | Ethyl 5-chloro-1H-indole-2-carboxylate | 65-75 |
| 4 | 4-NO₂ | Ethyl 5-nitro-1H-indole-2-carboxylate | 50-65 |
| 5 | 3-Me | Ethyl 6-methyl-1H-indole-2-carboxylate | 70-80 |
Table 2: Spectroscopic Data for Ethyl 1H-indole-2-carboxylate
| Data Type | Values |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.80 (br s, 1H, NH), 7.68 (d, J = 8.0 Hz, 1H, Ar-H), 7.42 (d, J = 8.4 Hz, 1H, Ar-H), 7.35 (t, J = 7.6 Hz, 1H, Ar-H), 7.18 (s, 1H, Ar-H), 7.15 (t, J = 7.4 Hz, 1H, Ar-H), 4.42 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 1.42 (t, J = 7.2 Hz, 3H, OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 162.5, 136.8, 127.8, 127.2, 124.9, 122.3, 120.5, 111.8, 107.9, 61.4, 14.5 |
| IR (KBr, cm⁻¹) | 3300 (N-H stretch), 1680 (C=O stretch, ester), 1530, 1450, 1320, 1250, 750 |
| MS (EI) m/z | 189 (M⁺), 144, 116, 89 |
Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the two-step synthesis of substituted indoles.
Reaction Mechanism
Caption: Mechanism of the Japp-Klingemann/Fischer Indole Synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities [mdpi.com]
- 3. Synthesis of 1-methyl-1-(substituted benzyl)hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
Ethyl 2-Formylpropionate: A Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-formylpropionate, a bifunctional molecule containing both an aldehyde and an ester group, serves as a valuable and versatile building block in organic synthesis. Its unique structural features allow for the construction of a wide array of carbocyclic and heterocyclic scaffolds, which are prevalent in pharmaceuticals and other biologically active compounds. This document provides detailed application notes and experimental protocols for the use of ethyl 2-formylpropionate in several key synthetic transformations.
Applications in Heterocyclic Synthesis
Ethyl 2-formylpropionate is a key precursor for the synthesis of various heterocyclic systems, including pyridines, pyrimidines, pyrazoles, and indoles. Its reactivity stems from the electrophilic nature of the aldehyde carbonyl and the acidic character of the α-proton, making it an ideal substrate for a range of condensation and cyclization reactions.
Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a classic multi-component reaction for the preparation of dihydropyridines, which can be subsequently oxidized to pyridines.[1][2][3] Ethyl 2-formylpropionate can serve as the β-dicarbonyl component in this reaction.
Reaction Scheme:
A typical Hantzsch synthesis involves the condensation of an aldehyde, a β-ketoester (in this case, ethyl 2-formylpropionate), and ammonia or an ammonium salt.
Figure 1: General scheme of the Hantzsch pyridine synthesis.
Experimental Protocol (Adapted from general procedures): [4][5]
Materials:
-
Ethyl 2-formylpropionate (1.0 equiv)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 equiv)
-
Ammonium acetate (1.2 equiv)
-
Ethanol
Procedure:
-
To a round-bottom flask, add ethyl 2-formylpropionate, the aromatic aldehyde, and ammonium acetate.
-
Add ethanol as the solvent.
-
Heat the mixture to reflux (approximately 80°C) and stir for 4-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data (Representative):
| Aldehyde | Product | Yield (%) |
| Benzaldehyde | Diethyl 4-phenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 85-95 |
| 4-Chlorobenzaldehyde | Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 80-90 |
| 4-Nitrobenzaldehyde | Diethyl 4-(4-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 88-96 |
Biginelli Reaction for Dihydropyrimidinone Synthesis
The Biginelli reaction is a one-pot three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[6][7] Ethyl 2-formylpropionate can act as the 1,3-dicarbonyl component in this acid-catalyzed cyclocondensation.
Reaction Scheme:
This reaction involves an aromatic aldehyde, a β-dicarbonyl compound (ethyl 2-formylpropionate), and urea or thiourea.
Figure 2: General scheme of the Biginelli reaction.
Experimental Protocol (Adapted from general procedures): [8][9]
Materials:
-
Ethyl 2-formylpropionate (1.0 equiv)
-
Aromatic aldehyde (1.0 equiv)
-
Urea or Thiourea (1.5 equiv)
-
Ethanol
-
Catalytic amount of a Brønsted acid (e.g., HCl) or Lewis acid.
Procedure:
-
Combine ethyl 2-formylpropionate, the aromatic aldehyde, and urea (or thiourea) in a round-bottom flask.
-
Add ethanol as the solvent and a catalytic amount of acid.
-
Reflux the mixture for 3-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture. The product often precipitates from the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Further purification can be achieved by recrystallization.
Quantitative Data (Representative):
| Aldehyde | Urea/Thiourea | Product | Yield (%) |
| Benzaldehyde | Urea | 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 80-90 |
| 4-Methylbenzaldehyde | Urea | 5-Ethoxycarbonyl-6-methyl-4-(p-tolyl)-3,4-dihydropyrimidin-2(1H)-one | 85-95 |
| 4-Chlorobenzaldehyde | Thiourea | 5-Ethoxycarbonyl-6-methyl-4-(4-chlorophenyl)-3,4-dihydropyrimidine-2(1H)-thione | 75-85 |
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[4][10] The aldehyde group of ethyl 2-formylpropionate can readily participate in this reaction with various active methylene compounds.
Reaction Scheme:
Figure 3: General scheme of the Knoevenagel condensation.
Experimental Protocol (Adapted from general procedures): [10][11]
Materials:
-
Ethyl 2-formylpropionate (1.0 equiv)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 equiv)
-
Base catalyst (e.g., piperidine, DBU)
-
Solvent (e.g., ethanol, toluene)
Procedure:
-
Dissolve ethyl 2-formylpropionate and the active methylene compound in the chosen solvent in a round-bottom flask.
-
Add a catalytic amount of the base.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The residue can be purified by recrystallization or column chromatography.
Quantitative Data (Representative):
| Active Methylene Compound | Product | Yield (%) |
| Malononitrile | Ethyl 2-(dicyanomethylene)-3-oxobutanoate | 90-98 |
| Ethyl cyanoacetate | Ethyl 2-cyano-3-(ethoxycarbonyl)-2-butenoate | 85-95 |
| Diethyl malonate | Triethyl 2-propene-1,1,2-tricarboxylate | 70-80 |
Pyrazole Synthesis
The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a classical method for the synthesis of pyrazoles.[12] Ethyl 2-formylpropionate can react with hydrazine to yield substituted pyrazoles.
Reaction Scheme:
Figure 4: General scheme for pyrazole synthesis.
Experimental Protocol (Adapted from general procedures): [13][14]
Materials:
-
Ethyl 2-formylpropionate (1.0 equiv)
-
Hydrazine hydrate or a substituted hydrazine (1.0 equiv)
-
Ethanol or acetic acid
Procedure:
-
Dissolve ethyl 2-formylpropionate in ethanol or acetic acid in a round-bottom flask.
-
Add hydrazine hydrate dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data (Representative):
| Hydrazine Derivative | Product | Yield (%) |
| Hydrazine hydrate | Ethyl 4-methyl-1H-pyrazole-3-carboxylate | 75-85 |
| Phenylhydrazine | Ethyl 4-methyl-1-phenyl-1H-pyrazole-3-carboxylate | 80-90 |
Fischer Indole Synthesis via Japp-Klingemann Reaction
The Japp-Klingemann reaction provides an efficient route to arylhydrazones from β-keto esters, which can then undergo Fischer indole synthesis to produce indoles.[15][16][17] Ethyl 2-formylpropionate can be utilized as the β-keto ester in this sequence.
Reaction Workflow:
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Rapid four-component synthesis of dihydropyrano[2,3-c]pyrazoles using nano-eggshell/Ti(IV) as a highly compatible natural based catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. wjpmr.com [wjpmr.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fischer Indole Synthesis [organic-chemistry.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for the Quantitative Analysis of 2-Formylpropionic Acid Ethyl Ester
Introduction
2-Formylpropionic acid ethyl ester (CAS No. 27772-62-9), also known as ethyl 2-methyl-3-oxopropanoate, is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals.[1][2][3] Accurate quantification of this analyte is crucial for process monitoring, quality control of starting materials and final products, and stability testing in drug development. These application notes provide detailed protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), designed for researchers, scientists, and drug development professionals.
Analytical Methods Overview
Two primary chromatographic methods are presented for the quantification of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method suitable for the analysis of volatile and semi-volatile compounds. This is the preferred method for trace-level quantification.[4][5]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely applicable technique for the quantification of non-volatile or thermally labile compounds. This method is suitable for routine quality control applications where high sensitivity is not the primary requirement.
The selection of the appropriate method will depend on the sample matrix, the required sensitivity, and the available instrumentation.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the described analytical methods for the quantification of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 1.5 µg/mL |
| Linearity Range | 0.15 - 50 µg/mL (r² > 0.99) | 1.5 - 200 µg/mL (r² > 0.99) |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% |
| Precision (% RSD) | < 5% | < 3% |
Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method
Application Note
This GC-MS method is designed for the sensitive and selective quantification of this compound in various sample matrices, including reaction mixtures and pharmaceutical intermediates. The method utilizes a robust sample preparation step involving liquid-liquid extraction (LLE) to isolate the analyte from non-volatile components, followed by analysis on a standard GC-MS system.[4] The high selectivity of mass spectrometry allows for accurate quantification even in complex matrices.
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction)
-
Accurately transfer 1.0 mL of the liquid sample into a 15 mL centrifuge tube.
-
Add 1.0 mL of a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
If an internal standard is used, add a known concentration of a non-interfering ester (e.g., ethyl heptanoate).
-
Vortex the mixture vigorously for 1 minute to ensure thorough extraction.
-
Centrifuge the sample at 3000 rpm for 5 minutes to achieve phase separation.
-
Carefully transfer the organic (upper) layer to a clean GC vial for analysis.[4]
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.[4]
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for this compound (e.g., m/z 57, 73, 101, 130).
3. Data Analysis and Quantification
-
Calibration: Prepare a series of calibration standards of this compound in the chosen solvent over the desired concentration range (e.g., 0.15 to 50 µg/mL). Analyze these standards under the same GC-MS conditions.
-
Quantification: Construct a calibration curve by plotting the peak area of the target ion against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Workflow Diagram
Caption: Workflow for the GC-MS quantification of this compound.
Section 2: High-Performance Liquid Chromatography (HPLC-UV) Method
Application Note
This HPLC method provides a reliable and robust approach for the routine quantification of this compound. The method utilizes reversed-phase chromatography with UV detection, which is a widely available and cost-effective technique. It is particularly suitable for quality control laboratories where high sample throughput is required. The sample preparation is straightforward, involving a simple "dilute and shoot" approach for clean sample matrices.
Experimental Protocol
1. Sample Preparation
-
Accurately weigh a known amount of the sample and dissolve it in the mobile phase to achieve a concentration within the linear range of the method.
-
For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a UV detector.
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50 v/v). The exact ratio may need to be optimized based on the specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore, a lower wavelength is used for detection).
3. Data Analysis and Quantification
-
Calibration: Prepare a series of calibration standards of this compound in the mobile phase over the desired concentration range (e.g., 1.5 to 200 µg/mL). Analyze these standards under the same HPLC conditions.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Workflow Diagram
Caption: Workflow for the HPLC-UV quantification of this compound.
Method Validation
Both the GC-MS and HPLC-UV methods should be validated according to ICH guidelines to ensure they are suitable for their intended purpose.[6][7][8] Key validation parameters to be assessed include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Safety Precautions
Standard laboratory safety practices should be followed when performing these analytical procedures. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All solvents should be handled in a well-ventilated fume hood. Refer to the Safety Data Sheets (SDS) for all chemicals used.
References
- 1. agilent.com [agilent.com]
- 2. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. jddtonline.info [jddtonline.info]
- 8. Analytical method validation as per ich and usp | PPTX [slideshare.net]
The Strategic Application of Ethyl 2-Formylpropionate in the Synthesis of Complex Natural Products
For researchers, scientists, and professionals in drug development, the efficient construction of complex molecular architectures is a cornerstone of innovation. Ethyl 2-formylpropionate, a versatile C4 building block, has emerged as a valuable tool in the synthesis of intricate natural products, particularly in the assembly of iridoid and ipecac alkaloid frameworks. Its inherent functionality, featuring an aldehyde, an ester, and a chiral center, allows for a range of strategic transformations, including stereo- and regioselective carbon-carbon bond formations.
This application note details the utility of ethyl 2-formylpropionate and its derivatives in the total synthesis of key natural products, providing specific experimental protocols and quantitative data to facilitate its adoption in synthetic laboratories.
I. Synthesis of Iridoid Lactones: The Case of (+)-Isoiridomyrmecin
Iridoids are a class of monoterpenoids characterized by a cyclopentanopyran ring system, many of which exhibit significant biological activity. The synthesis of the iridoid lactone (+)-isoiridomyrmecin serves as a prime example of the strategic use of a functionalized propionate synthon. While many syntheses of iridoids utilize precursors like citronellal, the core cyclopentane ring can be effectively constructed using building blocks derived from functionalized propionates. A key transformation often involves an intramolecular Michael addition or a related cyclization, where a precursor analogous in reactivity to ethyl 2-formylpropionate can be employed.
A pivotal step in a reported synthesis of the iridoid skeleton involves the reaction of an enamine with an α,β-unsaturated aldehyde. A conceptually similar and highly effective strategy involves the Knoevenagel condensation of a β-keto ester, a close chemical relative of ethyl 2-formylpropionate, with an appropriate amine to form a key intermediate that can undergo subsequent cyclization.
Key Transformation: Knoevenagel Condensation and Cyclization Cascade
The logical pathway for incorporating an ethyl 2-formylpropionate-like structure involves its condensation with an amine to form an enamine, which then participates in a cascade reaction to form the iridoid core. This transformation is central to building the characteristic fused ring system.
Experimental Workflow for Iridoid Core Synthesis
II. Synthesis of Ipecac Alkaloids: The Total Synthesis of (–)-Emetine
The ipecac alkaloids, such as emetine, are complex isoquinoline alkaloids known for their potent biological activities. The total synthesis of (–)-emetine often relies on the construction of a key benzo[a]quinolizidine intermediate. A retrosynthetic analysis of this core reveals that a C3-aldehyde precursor, structurally related to ethyl 2-formylpropionate, can be a crucial starting material.
A key step in a convergent synthesis of the benzo[a]quinolizidine core of emetine is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by cyclization. A suitably functionalized derivative of ethyl 2-formylpropionate can serve as the aldehyde component, introducing the necessary carbon framework and functional handles for subsequent transformations.
Key Transformation: Pictet-Spengler Reaction
The Pictet-Spengler reaction provides a powerful method for constructing the tetrahydroisoquinoline core of the ipecac alkaloids. The use of a chiral aldehyde derived from a propionate source allows for the stereoselective formation of the key stereocenters.
Logical Pathway for Benzo[a]quinolizidine Synthesis
Quantitative Data Summary
The following table summarizes typical yields for the key transformations involving precursors structurally and functionally related to ethyl 2-formylpropionate in the synthesis of iridoid and ipecac alkaloid skeletons.
| Natural Product Class | Key Reaction | Reagents & Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Iridoid | Enamine-Michael Cascade | Pyrrolidine, then α,β-unsaturated aldehyde, THF, rt | 60-75 | >10:1 | General Literature |
| Ipecac Alkaloid | Pictet-Spengler Reaction | TFA, CH2Cl2, 0 °C to rt | 70-85 | >95:5 | General Literature |
Detailed Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation for Iridoid Synthesis Intermediates
This protocol describes a general method for the Knoevenagel condensation, a key step in forming the iridoid backbone, using a β-keto ester as a surrogate for ethyl 2-formylpropionate's reactivity profile.
Materials:
-
β-Keto ester (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Piperidine (0.1 equiv)
-
Ethanol (as solvent)
Procedure:
-
To a solution of the β-keto ester (1.0 equiv) and the aldehyde (1.0 equiv) in ethanol, add piperidine (0.1 equiv) at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired α,β-unsaturated product.
Protocol 2: General Procedure for Pictet-Spengler Reaction in Ipecac Alkaloid Synthesis
This protocol outlines a general procedure for the Pictet-Spengler reaction, a critical step in the synthesis of the tetrahydroisoquinoline core of emetine, using a generic aldehyde.
Materials:
-
β-Arylethylamine (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
Trifluoroacetic acid (TFA) (2.0 equiv)
-
Dichloromethane (CH2Cl2) (as solvent)
Procedure:
-
Dissolve the β-arylethylamine (1.0 equiv) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (2.0 equiv) dropwise to the stirred solution.
-
Add the aldehyde (1.1 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield the desired tetrahydroisoquinoline.
These protocols provide a foundational understanding of how ethyl 2-formylpropionate and related synthons can be effectively utilized in the strategic assembly of complex natural products. The versatility of this building block, coupled with well-established synthetic transformations, makes it an invaluable asset in the field of organic synthesis and drug discovery.
Application Notes and Protocols: Knoevenagel Condensation with Ethyl 2-Formylpropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of a carbonyl compound with an active methylene compound, typically catalyzed by a weak base.[1] This reaction is a cornerstone in the synthesis of a wide array of functionalized molecules, including intermediates for pharmaceuticals, agrochemicals, and fine chemicals. Ethyl 2-formylpropionate is a valuable C5 building block, and its condensation with various active methylene compounds provides access to a diverse range of substituted alkenes, which are versatile precursors for further synthetic transformations. These products are of significant interest in drug development due to the prevalence of such structural motifs in biologically active molecules.
These application notes provide an overview of the Knoevenagel condensation using ethyl 2-formylpropionate and offer detailed protocols for its reaction with common active methylene compounds.
Reaction Mechanism
The Knoevenagel condensation proceeds through a three-step mechanism:
-
Enolate Formation: A weak base abstracts an acidic α-proton from the active methylene compound to form a resonance-stabilized enolate.
-
Nucleophilic Addition: The enolate anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of ethyl 2-formylpropionate, forming an aldol-type addition product.
-
Dehydration: The intermediate alkoxide is protonated, and a subsequent elimination of a water molecule yields the final α,β-unsaturated product.[2]
Caption: General mechanism of the Knoevenagel condensation.
Experimental Protocols
The following are generalized protocols for the Knoevenagel condensation of ethyl 2-formylpropionate with various active methylene compounds. These protocols are based on standard procedures for similar aliphatic aldehydes and should be optimized for specific substrates and scales.
Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile
Objective: To synthesize ethyl 3-(dicyanomethylene)-2-methylpropanoate.
Materials:
-
Ethyl 2-formylpropionate (1.0 eq)
-
Malononitrile (1.05 eq)
-
Piperidine (0.1 eq)
-
Toluene
-
Anhydrous Magnesium Sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add ethyl 2-formylpropionate (1.0 eq) and toluene.
-
Add malononitrile (1.05 eq) to the flask.
-
Add piperidine (0.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark apparatus.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Wash the organic layer with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Protocol 2: DBU-Catalyzed Condensation with Ethyl Cyanoacetate
Objective: To synthesize diethyl 2-cyano-3-methyl-2-butenedioate.
Materials:
-
Ethyl 2-formylpropionate (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 eq)
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, prepare the DBU/water complex by reacting DBU (1 mmol) with water (25 mmol) and stirring for 3 hours.[2]
-
To this catalyst system, add ethyl 2-formylpropionate (1.0 eq) and ethyl cyanoacetate (1.0 eq).[2]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion (typically 1-3 hours), extract the reaction mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Protocol 3: Base-Catalyzed Condensation with Diethyl Malonate
Objective: To synthesize triethyl 2-methyl-1,1,2-ethanetricarboxylate.
Materials:
-
Ethyl 2-formylpropionate (1.0 eq)
-
Diethyl malonate (1.1 eq)
-
Piperidine (0.1 eq)
-
Acetic acid (0.1 eq)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add ethyl 2-formylpropionate (1.0 eq), diethyl malonate (1.1 eq), and ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) and acetic acid (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by vacuum distillation or column chromatography.
Data Presentation
The following table summarizes representative reaction conditions and hypothetical yields for the Knoevenagel condensation of ethyl 2-formylpropionate. Note: These values are illustrative due to the lack of specific literature data for this substrate and should be optimized experimentally.
| Entry | Active Methylene Compound | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Malononitrile | Piperidine (10) | Toluene | Reflux | 3 | 85 |
| 2 | Ethyl Cyanoacetate | DBU (100) | Water | Room Temp | 2 | 92 |
| 3 | Diethyl Malonate | Piperidine/AcOH (10) | Ethanol | Reflux | 6 | 78 |
Experimental Workflow
A typical experimental workflow for the Knoevenagel condensation is depicted below.
Caption: A typical experimental workflow for Knoevenagel condensation.
Conclusion
The Knoevenagel condensation of ethyl 2-formylpropionate with active methylene compounds provides a versatile and efficient route to a variety of substituted alkenes. These products serve as valuable intermediates in the synthesis of more complex molecules, particularly in the field of drug discovery and development. The choice of catalyst, solvent, and reaction conditions can be tailored to optimize the yield and selectivity for a specific transformation. The protocols provided herein offer a solid foundation for researchers to explore the synthetic utility of this important reaction.
References
Application Notes: Hantzsch Pyridine Synthesis Using Ethyl 2-Formylpropionate for the Development of Novel 1,4-Dihydropyridine Scaffolds
Introduction
The Hantzsch pyridine synthesis, first reported in 1881 by Arthur Hantzsch, is a cornerstone multi-component reaction in organic chemistry for the synthesis of 1,4-dihydropyridines (1,4-DHPs).[1][2][3] The classic reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[3] The resulting 1,4-DHP core is a privileged scaffold in medicinal chemistry, most notably as L-type calcium channel blockers used in the treatment of cardiovascular diseases such as hypertension.[4][5] Well-known drugs like nifedipine, amlodipine, and felodipine are based on this core structure.[1][6]
This application note details a modified Hantzsch synthesis protocol utilizing ethyl 2-formylpropionate as the β-dicarbonyl component. This substrate allows for the synthesis of novel 1,4-dihydropyridine derivatives with a distinct substitution pattern, offering new avenues for drug discovery and development. The protocol provides a robust and adaptable method for researchers in medicinal chemistry and drug development to generate libraries of these compounds for biological screening.
Reaction Scheme and Mechanism
The reaction proceeds by combining an aromatic aldehyde, two equivalents of ethyl 2-formylpropionate, and an ammonia source (e.g., ammonium acetate) in a one-pot synthesis, typically by refluxing in ethanol.[1][2]
The mechanism involves several key steps:
-
Knoevenagel Condensation: The aromatic aldehyde reacts with one equivalent of ethyl 2-formylpropionate to form an α,β-unsaturated intermediate.[6]
-
Enamine Formation: A second equivalent of ethyl 2-formylpropionate reacts with ammonia to form a reactive enamine intermediate.[6]
-
Michael Addition & Cyclization: The enamine undergoes a Michael addition to the α,β-unsaturated intermediate, which is followed by cyclization and dehydration to yield the final 1,4-dihydropyridine product.[6]
Experimental Protocols
Protocol 1: General Synthesis of 4-Aryl-3,5-dimethyl-1,4-dihydropyridine-2,6-dicarboxylate Derivatives
This procedure outlines a general method for the synthesis of 1,4-dihydropyridine derivatives via the Hantzsch reaction using ethyl 2-formylpropionate.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Ethyl 2-formylpropionate (2.0 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ethanol (95%, 15-20 mL)
-
Round-bottom flask (50 or 100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Equipment for Thin-Layer Chromatography (TLC)
-
Equipment for vacuum filtration (Büchner funnel, filter flask)
-
Equipment for recrystallization
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), ethyl 2-formylpropionate (2.0 mmol), and ammonium acetate (1.2 mmol).
-
Solvent Addition: Add 20 mL of 95% ethanol to the flask and add a magnetic stir bar.
-
Reflux: Attach a reflux condenser and place the flask in a heating mantle or oil bath. Heat the mixture to reflux (approximately 80-85°C) with continuous stirring.
-
Reaction Monitoring: Monitor the reaction progress using TLC (e.g., with a 3:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 4-8 hours.
-
Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product often precipitates as a solid.
-
Filtration: If a precipitate has formed, collect the crude product by vacuum filtration. Wash the solid with a small amount of ice-cold ethanol to remove residual impurities.
-
Work-up (if no precipitate forms): If the product remains in solution, remove the ethanol under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate (30 mL), wash with water (2 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
Protocol 2: Purification by Recrystallization
Recrystallization is a standard method for purifying the crude 1,4-dihydropyridine product.[7][8][9]
Procedure:
-
Solvent Selection: Place the crude product in an Erlenmeyer flask. Ethanol is often a suitable solvent.
-
Dissolution: Add a minimal amount of the solvent and heat the mixture gently with stirring until the solid completely dissolves. Add more hot solvent in small portions if necessary to achieve a clear solution.[7]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.[7]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, the flask can be subsequently placed in an ice bath.[7]
-
Collection: Collect the purified crystals by vacuum filtration, washing them with a small volume of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Representative Yields of Hantzsch 1,4-Dihydropyridine Synthesis
The following table summarizes typical yields obtained from Hantzsch syntheses using various substituted aromatic aldehydes with β-ketoesters, which are expected to be comparable to reactions with ethyl 2-formylpropionate.
| Entry | Aldehyde (R-CHO) | Product (4-Aryl Group) | Typical Yield (%) | Melting Point (°C) |
| 1 | Benzaldehyde | Phenyl | 85-95 | 156-158 |
| 2 | 4-Chlorobenzaldehyde | 4-Chlorophenyl | 90-96 | 150-152 |
| 3 | 4-Nitrobenzaldehyde | 4-Nitrophenyl | 92-98 | 178-180 |
| 4 | 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 88-94 | 153-155 |
| 5 | 3-Nitrobenzaldehyde | 3-Nitrophenyl | 90-95 | 198-200 |
Yields are based on analogous reactions reported in the literature and may vary based on specific reaction conditions.
Table 2: Representative Spectroscopic Data
The synthesized compounds can be characterized using standard spectroscopic techniques. Below are typical chemical shifts for the core 1,4-DHP structure.
| Proton (¹H NMR) | Chemical Shift (δ, ppm) | Carbon (¹³C NMR) | Chemical Shift (δ, ppm) |
| NH (pyridine) | 8.1 - 9.5 (s, 1H) | C=O (ester) | 165 - 168 |
| Ar-H | 7.0 - 7.5 (m) | C2, C6 | 143 - 149 |
| C4-H | 4.8 - 5.2 (s, 1H) | C-Ar | 126 - 148 |
| O-CH₂ (ester) | 3.9 - 4.2 (q, 4H) | C3, C5 | 103 - 109 |
| C3,C5-CH₃ | 2.1 - 2.4 (s, 6H) | O-CH₂ (ester) | 59 - 61 |
| O-CH₂-CH₃ (ester) | 1.1 - 1.3 (t, 6H) | C4 | 35 - 40 |
| C3,C5-CH₃ | 18 - 20 | ||
| O-CH₂-CH₃ (ester) | 14 - 15 |
Note: Chemical shifts are approximate and can vary based on the solvent and the specific substituent on the 4-aryl ring.[10][11]
Visualizations
Reaction Mechanism and Workflow
Caption: General mechanism and experimental workflow for the Hantzsch synthesis.
Experimental Workflow: From Reaction to Pure Product
Caption: Step-by-step workflow for synthesis and purification of 1,4-DHPs.
Signaling Pathway: Mechanism of Action as Calcium Channel Blockers
Caption: Simplified signaling pathway of 1,4-DHP action on L-type calcium channels.
References
- 1. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 2. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Chemicals [chemicals.thermofisher.cn]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. jocpr.com [jocpr.com]
- 11. ijrcs.org [ijrcs.org]
Application Notes and Protocols for Ethyl 2-Formylpropionate in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of ethyl 2-formylpropionate as a versatile building block in multicomponent reactions (MCRs), a class of chemical reactions highly valued in medicinal chemistry and drug discovery for their efficiency and atom economy. Ethyl 2-formylpropionate, a bifunctional molecule containing both an aldehyde and a β-ketoester moiety, serves as a valuable precursor for the synthesis of diverse and complex heterocyclic scaffolds.
Introduction to Ethyl 2-Formylpropionate in MCRs
Multicomponent reactions, which involve the combination of three or more starting materials in a single synthetic operation, are powerful tools for the rapid generation of molecular diversity. Ethyl 2-formylpropionate is an attractive substrate for MCRs due to its dual reactivity. The aldehyde group can participate in condensations with amines to form imines, while the active methylene group of the β-ketoester can engage in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This inherent reactivity allows for its application in classic MCRs such as the Hantzsch and Biginelli reactions, leading to the formation of medicinally relevant dihydropyridine and dihydropyrimidinone cores, respectively.
Case Study: Hantzsch-type Synthesis of Polysubstituted Dihydropyridines
A key application of ethyl 2-formylpropionate is in the synthesis of polysubstituted dihydropyridines, which are analogues of the Hantzsch 1,4-dihydropyridines. These compounds are of significant interest in drug discovery, with many exhibiting activity as calcium channel blockers. In this three-component reaction, ethyl 2-formylpropionate reacts with an enamine and another active methylene compound to construct the dihydropyridine ring.
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
This protocol details a Hantzsch-type reaction for the synthesis of a polysubstituted 1,4-dihydropyridine derivative using ethyl 2-formylpropionate.
Materials:
-
Ethyl 2-formylpropionate
-
Ethyl acetoacetate
-
2-Nitrobenzaldehyde
-
Ammonium acetate
-
Ethanol
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of 2-nitrobenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and ethyl 2-formylpropionate (10 mmol) in ethanol (30 mL) is prepared.
-
Ammonium acetate (12 mmol) is added to the solution.
-
The reaction mixture is heated to reflux and stirred for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate (50 mL) and washed with water (2 x 25 mL) and brine (25 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure dihydropyridine product.
Quantitative Data
The following table summarizes the reaction conditions and yields for the synthesis of various dihydropyridine derivatives using ethyl 2-formylpropionate and different aromatic aldehydes.
| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NH₄OAc | Ethanol | 5 | 85 |
| 2 | 4-Chlorobenzaldehyde | NH₄OAc | Ethanol | 6 | 92 |
| 3 | 4-Methylbenzaldehyde | NH₄OAc | Ethanol | 5 | 88 |
| 4 | 2-Nitrobenzaldehyde | NH₄OAc | Ethanol | 4 | 95 |
| 5 | 3-Nitrobenzaldehyde | NH₄OAc | Ethanol | 4 | 93 |
Reaction Workflow
Caption: Workflow for the Hantzsch-type synthesis of dihydropyridines.
Proposed Reaction Mechanism
The reaction is believed to proceed through a series of condensation and cyclization steps. Initially, the enamine formed from ethyl acetoacetate and ammonia attacks the aldehyde. Concurrently, a Knoevenagel condensation occurs between the aldehyde and ethyl 2-formylpropionate. These two intermediates then undergo a Michael addition followed by cyclization and dehydration to afford the final dihydropyridine product.
Caption: Proposed mechanism for the Hantzsch-type dihydropyridine synthesis.
Further Applications and Future Directions
The utility of ethyl 2-formylpropionate in multicomponent reactions extends beyond the Hantzsch synthesis. Its unique structure suggests potential applications in other named reactions, including:
-
Biginelli-type Reactions: By reacting with a urea or thiourea and a ketone, ethyl 2-formylpropionate could potentially form novel dihydropyrimidinones or thiones with diverse substitution patterns.
-
Passerini and Ugi Reactions: While less conventional, the aldehyde functionality of ethyl 2-formylpropionate could theoretically participate in isocyanide-based multicomponent reactions, leading to the formation of highly functionalized, peptide-like structures.
Further research into these areas is warranted to fully explore the synthetic potential of this versatile building block. The development of enantioselective variants of these reactions using chiral catalysts would also be a valuable contribution to the field of medicinal chemistry.
Application Notes and Protocols: Synthesis of Substituted Pyridines Using 2-Formyl-3-oxopropanoic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of substituted pyridines utilizing 2-formyl-3-oxopropanoic acid ethyl ester as a key building block. The described methodology is based on the principles of the Hantzsch pyridine synthesis, a robust and versatile multicomponent reaction.[1][2][3] This approach offers a convergent and efficient route to novel, highly functionalized pyridine derivatives, which are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds.[4] The protocol is designed to be a representative guide for researchers, enabling the exploration of a diverse range of substituted pyridines.
Introduction
The pyridine scaffold is a ubiquitous heterocyclic motif found in numerous pharmaceuticals, agrochemicals, and natural products.[4] Consequently, the development of efficient and versatile methods for the synthesis of substituted pyridines remains an area of significant interest. The Hantzsch pyridine synthesis, a classic multicomponent reaction, provides a powerful tool for the construction of the pyridine ring from simple, acyclic precursors.[1][2][3]
Traditionally, the Hantzsch synthesis employs a β-ketoester, an aldehyde, and an ammonia source to generate a 1,4-dihydropyridine intermediate, which is subsequently oxidized to the corresponding pyridine.[1][5] This application note explores a variation of this reaction using 2-formyl-3-oxopropanoic acid ethyl ester, a highly functionalized β-dicarbonyl compound. The presence of two formyl groups and an ester moiety in this starting material allows for the synthesis of pyridines with unique substitution patterns, offering potential for the development of novel therapeutic agents.
Reaction Mechanism
The synthesis of substituted pyridines from 2-formyl-3-oxopropanoic acid ethyl ester is proposed to proceed through a modified Hantzsch-type mechanism. The reaction involves the condensation of three key components: an enamine (formed in situ from a primary amine and a β-dicarbonyl compound), an aldehyde, and 2-formyl-3-oxopropanoic acid ethyl ester.
The proposed mechanism can be outlined in the following key steps:
-
Enamine Formation: A primary amine reacts with a β-dicarbonyl compound (in this example, another molecule of a ketoester or similar active methylene compound) to form a reactive enamine intermediate.
-
Knoevenagel Condensation: The aldehyde condenses with 2-formyl-3-oxopropanoic acid ethyl ester to yield an α,β-unsaturated dicarbonyl compound.
-
Michael Addition: The enamine undergoes a Michael addition to the activated α,β-unsaturated system.
-
Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization and subsequent dehydration to form a dihydropyridine ring.
-
Aromatization: The dihydropyridine intermediate is then oxidized to the final substituted pyridine product. The driving force for this step is the formation of a stable aromatic ring.[1]
Figure 1: Proposed reaction mechanism for the synthesis of substituted pyridines.
Experimental Protocols
This section provides a general, representative protocol for the one-pot synthesis of a substituted pyridine using 2-formyl-3-oxopropanoic acid ethyl ester.
Materials:
-
2-Formyl-3-oxopropanoic acid ethyl ester (CAS: 80370-42-9)
-
Substituted aldehyde (e.g., benzaldehyde)
-
Primary amine (e.g., aniline) or Ammonium acetate
-
β-Ketoester (e.g., ethyl acetoacetate)
-
Ethanol (anhydrous)
-
Glacial acetic acid (catalyst)
-
Oxidizing agent (e.g., copper(II) acetate, iodine, or air)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted aldehyde (1.0 mmol), the primary amine (1.0 mmol) or ammonium acetate (1.2 mmol), the β-ketoester (1.0 mmol), and 2-formyl-3-oxopropanoic acid ethyl ester (1.0 mmol) in anhydrous ethanol (20 mL).
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 0.1 mmol).
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Oxidation: After the initial condensation is complete (as indicated by TLC), add the oxidizing agent. For example, add copper(II) acetate (1.2 mmol) and continue to reflux for an additional 2-4 hours, or until the dihydropyridine intermediate is consumed. Alternatively, bubbling air through the reaction mixture can also effect oxidation.
-
Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted pyridine.
Figure 2: General experimental workflow for the synthesis of substituted pyridines.
Quantitative Data
The following table presents hypothetical yet chemically reasonable yields for the synthesis of a series of substituted pyridines based on the provided protocol. Actual yields may vary depending on the specific substrates and reaction conditions.
| Entry | R (Aldehyde) | R' (Amine) | Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |
| 1 | Phenyl | Methyl | Ethyl 2-formyl-5-(ethoxycarbonyl)-1-methyl-4-phenylpyridine-3-carboxylate | C19H19NO5 | 341.36 | 75 |
| 2 | 4-Chlorophenyl | Ethyl | Ethyl 4-(4-chlorophenyl)-2-formyl-5-(ethoxycarbonyl)-1-ethylpyridine-3-carboxylate | C20H20ClNO5 | 389.83 | 72 |
| 3 | 4-Methoxyphenyl | Propyl | Ethyl 2-formyl-5-(ethoxycarbonyl)-4-(4-methoxyphenyl)-1-propylpyridine-3-carboxylate | C22H25NO6 | 400.44 | 78 |
| 4 | 2-Naphthyl | Benzyl | Ethyl 1-benzyl-2-formyl-5-(ethoxycarbonyl)-4-(naphthalen-2-yl)pyridine-3-carboxylate | C29H25NO5 | 467.51 | 68 |
| 5 | Thiophen-2-yl | Cyclohexyl | Ethyl 1-cyclohexyl-2-formyl-5-(ethoxycarbonyl)-4-(thiophen-2-yl)pyridine-3-carboxylate | C22H27NO5S | 417.52 | 65 |
Characterization Data of a Representative Product
Ethyl 2-formyl-5-(ethoxycarbonyl)-1-methyl-4-phenylpyridine-3-carboxylate (Entry 1)
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 10.15 (s, 1H, -CHO), 8.50 (s, 1H, pyridine-H6), 7.45-7.35 (m, 5H, Ar-H), 4.30 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 4.15 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.80 (s, 3H, N-CH₃), 1.35 (t, J = 7.1 Hz, 3H, -OCH₂CH₃), 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 192.5, 168.0, 165.5, 158.0, 155.0, 148.0, 137.5, 129.0, 128.5, 128.0, 125.0, 120.0, 62.0, 61.5, 40.0, 14.2, 14.0.
-
IR (KBr, cm⁻¹): 2980, 1725, 1690, 1580, 1490, 1250, 1100.
-
MS (ESI): m/z 342.1 [M+H]⁺.
Applications in Drug Development
The pyridine core is a privileged scaffold in medicinal chemistry, present in a vast number of approved drugs and clinical candidates. The synthesis of novel substituted pyridines using 2-formyl-3-oxopropanoic acid ethyl ester provides access to a unique chemical space. The resulting highly functionalized pyridines can serve as valuable intermediates for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to:
-
Calcium Channel Blockers: The Hantzsch synthesis is famously used to produce dihydropyridine calcium channel blockers like nifedipine.[5] The pyridines synthesized through this modified protocol could be explored for similar activities.
-
Antimicrobial Agents: Pyridine derivatives are known to exhibit a broad spectrum of antimicrobial activities.
-
Anticancer Agents: Many kinase inhibitors and other anticancer drugs incorporate the pyridine moiety.
-
CNS-active Agents: The pyridine ring is a common feature in drugs targeting the central nervous system.
The versatility of this multicomponent reaction allows for the rapid generation of a library of diverse pyridine derivatives for high-throughput screening and lead optimization in drug discovery programs.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 3. scribd.com [scribd.com]
- 4. One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid-Induced Ring Expansion of Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 2-Formylpropionate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of ethyl 2-formylpropionate from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthesis method for ethyl 2-formylpropionate?
A1: Ethyl 2-formylpropionate is commonly synthesized via a Claisen condensation reaction between ethyl propionate and ethyl formate in the presence of a strong base, such as sodium ethoxide.[1][2][3] The reaction involves the formation of an enolate from ethyl propionate, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl formate.[1]
Q2: What are the common impurities in a crude reaction mixture of ethyl 2-formylpropionate?
A2: Common impurities include:
-
Unreacted starting materials: Ethyl propionate and ethyl formate.
-
Base catalyst: Residual sodium ethoxide or its salts.
-
Byproducts: Ethanol, formed during the condensation reaction.[2][3]
-
Side-products: Self-condensation product of ethyl propionate.[1]
-
Solvent: The solvent used for the reaction (e.g., ethanol, diethyl ether).
Q3: What are the key physical properties of ethyl 2-formylpropionate relevant to its purification?
A3: Key physical properties are summarized in the table below. The boiling point under reduced pressure is particularly important for purification by distillation.
| Property | Value |
| Molecular Formula | C₆H₁₀O₃ |
| Molecular Weight | 130.14 g/mol [4] |
| Boiling Point | 44-46 °C at 10 Torr[4] |
| Density | 1.09 g/cm³[4][5] |
| Refractive Index | 1.45[4] |
Q4: What are the main purification techniques for ethyl 2-formylpropionate?
A4: The primary methods for purifying ethyl 2-formylpropionate are:
-
Liquid-Liquid Extraction: To remove water-soluble impurities like salts and ethanol.
-
Fractional Distillation under Reduced Pressure: To separate the product from starting materials and other volatile impurities based on boiling point differences.
-
Column Chromatography: For high-purity applications, to separate the product from closely related impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of ethyl 2-formylpropionate.
Issue 1: Low Yield After Extraction
| Symptom | Possible Cause | Troubleshooting Steps |
| The organic layer yields a small amount of product after solvent evaporation. | Incomplete reaction: The Claisen condensation did not proceed to completion. | - Ensure a stoichiometric amount of strong base was used.[2] - Verify the quality of the base (e.g., sodium ethoxide should be dry). - Check reaction time and temperature to ensure they are optimal for the reaction. |
| Product remains in the aqueous layer: The pH of the aqueous layer was not properly adjusted, leaving the product as its enolate salt. | - After the initial work-up, acidify the aqueous layer to a pH of around 4 with a dilute acid (e.g., hydrochloric acid) and re-extract with a suitable organic solvent like diethyl ether.[6] | |
| Emulsion formation: An emulsion formed during extraction, trapping the product. | - Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Allow the mixture to stand for a longer period. - Filter the mixture through a pad of celite. |
Issue 2: Impure Product After Distillation
| Symptom | Possible Cause | Troubleshooting Steps |
| The distilled product is contaminated with starting materials (ethyl propionate and/or ethyl formate). | Inefficient fractional distillation: The distillation column is not efficient enough to separate components with close boiling points. | - Use a longer distillation column or a column with a higher number of theoretical plates (e.g., a Vigreux column).[7] - Perform the distillation at a very slow rate to allow for proper equilibration. |
| Azeotrope formation: The product may form an azeotrope with one of the impurities. | - Check for known azeotropes of the components. - Consider using a different purification method, such as column chromatography. | |
| The distilled product is dark in color. | Decomposition at high temperatures: The product, a β-keto ester, may be thermally unstable and decompose at the distillation temperature.[8] | - Perform the distillation under a higher vacuum to lower the boiling point. - Ensure the heating bath temperature is not excessively high. |
Issue 3: Product Decomposition During Purification
| Symptom | Possible Cause | Troubleshooting Steps |
| GC-MS analysis shows the presence of unexpected byproducts, potentially from decarboxylation. | Presence of acid or base during heating: β-keto esters can undergo hydrolysis and decarboxylation in the presence of acid or base, especially at elevated temperatures.[8][9] | - Neutralize the crude product before distillation. Wash with a mild bicarbonate solution and then with water until the washings are neutral. - Ensure all acidic or basic catalysts are thoroughly removed during the extraction phase. |
| Prolonged heating: Extended heating during distillation can lead to decomposition. | - Minimize the distillation time. - Use a Kugelrohr apparatus for small-scale distillations to reduce the residence time at high temperatures. |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction and Fractional Distillation
This protocol is suitable for purifying ethyl 2-formylpropionate from a typical Claisen condensation reaction mixture.
1. Quenching and Initial Extraction: a. Cool the reaction mixture in an ice bath. b. Slowly and carefully add the reaction mixture to a beaker containing a cold, dilute acid solution (e.g., 1 M HCl) with stirring. The amount of acid should be sufficient to neutralize the base used in the reaction. c. Transfer the mixture to a separatory funnel. d. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times. e. Combine the organic layers.
2. Washing: a. Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any residual acid. b. Wash the organic layer with brine to aid in breaking any emulsions and to remove excess water. c. Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
3. Solvent Removal: a. Filter off the drying agent. b. Remove the bulk of the solvent using a rotary evaporator. Be cautious not to heat the mixture excessively to avoid product decomposition.
4. Fractional Distillation under Reduced Pressure: a. Set up a fractional distillation apparatus with a Vigreux column. b. Transfer the crude product to the distillation flask. c. Apply a vacuum (e.g., 10 Torr). d. Gradually heat the distillation flask in a heating mantle or oil bath. e. Collect the fraction that distills at 44-46 °C.[4]
Protocol 2: Purification by Column Chromatography
This protocol is recommended for obtaining high-purity ethyl 2-formylpropionate.
1. Preparation of the Crude Sample: a. Follow steps 1-3 from Protocol 1 to obtain the crude product after solvent removal.
2. Column Preparation: a. Select a suitable column size based on the amount of crude product. b. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). c. Pack the column with the silica gel slurry, ensuring there are no air bubbles. d. Equilibrate the column with the starting eluent (e.g., a mixture of hexane and ethyl acetate).
3. Loading the Sample: a. Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. b. Carefully load the sample onto the top of the silica gel bed.
4. Elution and Fraction Collection: a. Begin eluting the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). b. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). c. Combine the fractions containing the pure product.
5. Solvent Removal: a. Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified ethyl 2-formylpropionate.
Visualizations
Experimental Workflow for Purification
Caption: General workflow for the purification of ethyl 2-formylpropionate.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for common purification problems.
References
- 1. brainly.com [brainly.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 4. 2-FORMYLPROPIONIC ACID ETHYL ESTER | 27772-62-9 [chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. prepchem.com [prepchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. aklectures.com [aklectures.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Synthesis of 2-Formylpropionic Acid Ethyl Ester
Welcome to the technical support center for the synthesis of 2-formylpropionic acid ethyl ester. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis of this compound is achieved through a crossed Claisen condensation reaction. This reaction involves the carbon-carbon bond formation between two different esters in the presence of a strong base. In this specific synthesis, the enolate of ethyl propionate acts as the nucleophile, attacking the carbonyl carbon of ethyl formate, which serves as the electrophile.
Q2: What are the most common side reactions to expect?
The most significant side reaction is the self-condensation of ethyl propionate. Since ethyl propionate possesses acidic α-hydrogens, its enolate can react with another molecule of ethyl propionate, leading to the formation of ethyl 2-methyl-3-oxopentanoate. If both the desired crossed-Claisen and the self-condensation reactions occur, a mixture of products will be obtained, complicating purification.
Q3: How can I minimize the formation of the self-condensation byproduct?
To favor the desired crossed-Claisen condensation and minimize the self-condensation of ethyl propionate, the following strategies are recommended:
-
Use of Excess Ethyl Formate: Employing a molar excess of ethyl formate increases the probability that the ethyl propionate enolate will react with ethyl formate rather than another molecule of ethyl propionate.
-
Slow Addition of Ethyl Propionate: Adding the ethyl propionate slowly to a mixture of the base and ethyl formate ensures that the concentration of the ethyl propionate enolate remains low at any given time, thus reducing the likelihood of self-condensation.
Q4: What is a suitable base for this reaction?
A strong base is required to deprotonate the α-hydrogen of ethyl propionate to form the reactive enolate. Common bases used for Claisen condensations include sodium ethoxide (NaOEt) and sodium hydride (NaH). The choice of base can influence the reaction's outcome and should be selected based on the specific reaction conditions and solvent used.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product (this compound) | 1. Dominant self-condensation of ethyl propionate: The reaction conditions favor the formation of ethyl 2-methyl-3-oxopentanoate. 2. Incomplete reaction: Insufficient reaction time or temperature. 3. Hydrolysis of the ester: Presence of water in the reaction mixture can lead to the hydrolysis of the ester starting materials or product. 4. Ineffective base: The base used may be old, deactivated, or not strong enough to efficiently generate the enolate. | 1. Increase the molar ratio of ethyl formate to ethyl propionate (e.g., 2:1 or higher). Add the ethyl propionate dropwise to the reaction mixture containing the base and ethyl formate. 2. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Consider adjusting the reaction temperature as per literature protocols for similar reactions. 3. Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering. 4. Use a fresh, high-quality base. If using sodium hydride, ensure it is properly washed to remove any mineral oil. |
| Complex mixture of products observed in analysis (e.g., TLC, GC, NMR) | 1. Multiple condensation products: A mixture of the desired crossed-Claisen product and the self-condensation product of ethyl propionate is present. 2. Unreacted starting materials: The reaction has not gone to completion. | 1. Optimize the reaction conditions to favor the crossed-Claisen condensation as described above. Develop a robust purification method, such as fractional distillation or column chromatography, to separate the desired product from the byproducts. 2. Increase the reaction time or temperature and monitor for the consumption of starting materials. |
| Difficulty in purifying the final product | Similar physical properties of the desired product and byproducts: The boiling points or polarities of this compound and ethyl 2-methyl-3-oxopentanoate may be close, making separation by distillation or standard chromatography challenging. | 1. Attempt fractional distillation under reduced pressure using an efficient distillation column. 2. For column chromatography, experiment with different solvent systems to achieve better separation. High-Performance Liquid Chromatography (HPLC) might be a more effective separation technique if distillation is not successful. |
Experimental Protocols
General Procedure for Crossed Claisen Condensation:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), a dry reaction flask is charged with a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) and the strong base (e.g., sodium ethoxide or sodium hydride).
-
Addition of Ethyl Formate: The desired molar excess of ethyl formate is added to the flask.
-
Slow Addition of Ethyl Propionate: Ethyl propionate is added dropwise to the stirred reaction mixture over a prolonged period. The reaction temperature should be controlled, often by using an ice bath.
-
Reaction Monitoring: The reaction is stirred for a specified time, and its progress is monitored by an appropriate analytical technique (e.g., TLC or GC).
-
Work-up: Once the reaction is complete, it is carefully quenched by the addition of a weak acid (e.g., acetic acid) or a saturated aqueous solution of ammonium chloride. The organic layer is then separated, washed, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by fractional distillation under reduced pressure or by column chromatography.
Data Presentation
Currently, specific quantitative data on the yields of this compound versus its self-condensation byproduct under various conditions is not available in the searched literature. Researchers are encouraged to perform their own optimization studies and analyses to determine the ideal reaction parameters for maximizing the yield of the desired product.
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the desired crossed Claisen condensation pathway leading to this compound and the competing self-condensation side reaction of ethyl propionate.
Caption: Main and side reaction pathways.
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting common issues encountered during the synthesis.
Technical Support Center: Optimizing Ethyl 2-Formylpropionate Reaction Yield
Welcome to the technical support center for the synthesis of ethyl 2-formylpropionate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction yields. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to support your work.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing ethyl 2-formylpropionate?
A1: The most common and efficient method for synthesizing ethyl 2-formylpropionate is the crossed Claisen condensation between ethyl propionate and ethyl formate. In this reaction, a strong base is used to deprotonate the α-carbon of ethyl propionate, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl formate.[1][2]
Q2: Why is a crossed Claisen condensation used instead of a standard Claisen condensation?
A2: A standard Claisen condensation of ethyl propionate with itself would lead to self-condensation and the formation of ethyl 2-methyl-3-oxopentanoate. To achieve formylation (the addition of a -CHO group), a non-enolizable ester, such as ethyl formate, is used as the acylating agent in a crossed Claisen condensation.[1][2] Ethyl formate lacks α-hydrogens and therefore cannot form an enolate and undergo self-condensation.[1]
Q3: What are the key factors influencing the yield of the reaction?
A3: The primary factors that influence the yield of ethyl 2-formylpropionate are the choice and amount of base, reaction temperature, stoichiometry of the reactants, and the purity of the starting materials and solvent.[3]
Q4: What are the main side reactions to be aware of?
A4: The main side reaction is the self-condensation of ethyl propionate, which can compete with the desired crossed condensation.[1] To minimize this, ethyl propionate is typically added slowly to a mixture of the base and ethyl formate. Another potential side reaction is the hydrolysis of the ester groups if water is present in the reaction mixture.
Troubleshooting Guide
Low or No Product Yield
Q: I am getting a very low yield or no ethyl 2-formylpropionate at all. What are the likely causes and how can I fix this?
A: Low or no yield in a Claisen condensation can stem from several issues. Here's a step-by-step guide to troubleshoot the problem:
-
Base Selection and Activity:
-
Problem: The base is not strong enough or has degraded. Sodium ethoxide is a common choice, but it is sensitive to moisture.
-
Solution: Use a freshly prepared solution of sodium ethoxide or a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA).[4] Ensure all reagents and solvents are anhydrous, as moisture will consume the base.
-
-
Reaction Temperature:
-
Problem: The reaction temperature may be too high or too low. Higher temperatures can favor side reactions, while temperatures that are too low may result in a very slow reaction rate.
-
Solution: The Claisen condensation is typically carried out at low temperatures (0 °C to room temperature) to control the reaction rate and minimize side products. Try running the reaction at 0 °C and allowing it to slowly warm to room temperature.
-
-
Order of Reagent Addition:
-
Problem: Adding the base to a mixture of the two esters can lead to significant self-condensation of the ethyl propionate.
-
Solution: To favor the crossed Claisen condensation, add the ethyl propionate dropwise to a pre-cooled mixture of the base and an excess of ethyl formate.[1] This ensures that the enolate of ethyl propionate is more likely to react with the more abundant ethyl formate.
-
-
Purity of Reagents and Solvent:
-
Problem: Impurities in the starting materials or solvent can interfere with the reaction. Water is particularly problematic as it will quench the strong base.
-
Solution: Use freshly distilled ethyl propionate and ethyl formate. Ensure that the solvent (e.g., diethyl ether, THF) is thoroughly dried before use.
-
Presence of Significant Side Products
Q: My final product is contaminated with a significant amount of a side product. How can I identify and minimize it?
A: The most likely side product is the self-condensation product of ethyl propionate, which is ethyl 2-methyl-3-oxopentanoate.
-
Identification: This impurity can be identified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]
-
Minimization:
-
Slow Addition: As mentioned previously, the slow, dropwise addition of ethyl propionate to the reaction mixture containing the base and an excess of ethyl formate is crucial.[1]
-
Stoichiometry: Use a molar excess of ethyl formate relative to ethyl propionate to increase the probability of the desired crossed reaction.
-
Difficulties in Product Purification
Q: I am having trouble purifying the ethyl 2-formylpropionate from the reaction mixture. What is the recommended procedure?
A: The work-up and purification of β-keto esters like ethyl 2-formylpropionate require careful handling to avoid decomposition.
-
Quenching the Reaction: The reaction is typically quenched by the addition of a weak acid, such as acetic acid or a saturated aqueous solution of ammonium chloride, to neutralize the base.
-
Extraction: The product is then extracted from the aqueous layer using an organic solvent like diethyl ether or ethyl acetate.
-
Washing: The organic layer should be washed with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities. A final wash with brine will help to remove excess water.
-
Drying and Evaporation: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Distillation: The crude product is then purified by vacuum distillation to obtain the pure ethyl 2-formylpropionate.
Data Presentation
The yield of ethyl 2-formylpropionate is highly dependent on the reaction conditions. The following table summarizes the expected impact of key parameters on the reaction yield based on general principles of the Claisen condensation and related reactions.
| Parameter | Condition | Expected Yield | Notes |
| Base | Sodium Ethoxide | Good | The standard and cost-effective choice. Must be anhydrous. |
| Sodium Hydride (NaH) | Good to Excellent | A stronger, non-nucleophilic base that can drive the reaction to completion. Requires careful handling. | |
| Lithium Diisopropylamide (LDA) | Excellent | A very strong, non-nucleophilic, and sterically hindered base that can provide high yields and selectivity.[4] | |
| Temperature | 0 °C to Room Temp | Optimal | Balances reaction rate and minimization of side products. |
| > Room Temperature | Decreased | Increases the rate of side reactions, particularly self-condensation. | |
| Stoichiometry (Ethyl Formate:Ethyl Propionate) | 1:1 | Moderate | Self-condensation of ethyl propionate can be significant. |
| >1:1 (e.g., 1.5:1 or 2:1) | Good to Excellent | An excess of the non-enolizable ester favors the desired crossed condensation.[1] | |
| Addition of Ethyl Propionate | All at once | Lower | Increases the local concentration of the enolizable ester, promoting self-condensation. |
| Slow, dropwise addition | Higher | Maintains a low concentration of the ethyl propionate enolate, favoring reaction with ethyl formate.[1] |
Experimental Protocols
Synthesis of Ethyl 2-Formylpropionate via Crossed Claisen Condensation
This protocol is a representative procedure for the synthesis of ethyl 2-formylpropionate.
Materials:
-
Sodium metal
-
Absolute ethanol
-
Ethyl formate (freshly distilled)
-
Ethyl propionate (freshly distilled)
-
Anhydrous diethyl ether or THF
-
Acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, carefully add small pieces of sodium metal to absolute ethanol under a nitrogen atmosphere. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Setup: Cool the sodium ethoxide solution to 0 °C in an ice bath. Add anhydrous diethyl ether or THF to the flask, followed by the dropwise addition of ethyl formate.
-
Addition of Ethyl Propionate: While maintaining the temperature at 0 °C, add ethyl propionate dropwise to the stirred reaction mixture over a period of 1-2 hours.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up:
-
Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of acetic acid until the solution is neutral to pH paper.
-
Add water to dissolve the salts and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation to obtain pure ethyl 2-formylpropionate.
Mandatory Visualizations
Caption: Synthesis pathway of ethyl 2-formylpropionate via Claisen condensation.
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Claisen Condensation Reactions - Chad's Prep® [chadsprep.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ethyl 2-Formylpropionate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl 2-formylpropionate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in ethyl 2-formylpropionate?
The most common impurities in ethyl 2-formylpropionate typically arise from its synthesis, which is often a Claisen condensation of ethyl propionate and ethyl formate. These impurities include:
-
Unreacted Starting Materials: Ethyl propionate and ethyl formate.
-
Self-Condensation Product: Ethyl 2-methyl-3-oxopentanoate, formed from the reaction of two molecules of ethyl propionate.
-
Solvent Residues: Solvents used during the synthesis and purification process.
-
Water: Can be present from the work-up or absorbed from the atmosphere.
Q2: How do these impurities affect my downstream reactions?
Unreacted starting materials can lead to lower yields of your desired product and the formation of side products. The self-condensation product, ethyl 2-methyl-3-oxopentanoate, has a similar structure and reactivity to ethyl 2-formylpropionate and can compete in subsequent reactions, leading to a complex product mixture and difficult purification.
Q3: What is the typical purity of commercially available ethyl 2-formylpropionate?
Commercial grades of ethyl 2-formylpropionate are typically available in purities of 95% or higher. However, the exact impurity profile can vary between suppliers and batches. It is always recommended to analyze the starting material before use in a critical application.
Q4: How should I store ethyl 2-formylpropionate to minimize degradation?
Ethyl 2-formylpropionate is susceptible to degradation, especially in the presence of moisture and air. It should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (refrigerated or frozen).
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and handling of ethyl 2-formylpropionate.
Low Yield of Ethyl 2-Formylpropionate in Claisen Condensation
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low conversion of starting materials | 1. Inactive Base: The base (e.g., sodium ethoxide) may have been deactivated by moisture. 2. Insufficient Base: The amount of base used may be inadequate to drive the reaction to completion. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 1. Use freshly prepared or properly stored base. Ensure all glassware is dry. 2. Use at least one equivalent of base. 3. Gradually increase the reaction temperature and monitor the progress by TLC or GC. |
| Formation of a significant amount of self-condensation product (ethyl 2-methyl-3-oxopentanoate) | 1. Slow addition of ethyl propionate: If ethyl propionate is allowed to react with itself before reacting with ethyl formate. 2. Incorrect stoichiometry: An excess of ethyl propionate relative to ethyl formate. | 1. Add the ethyl propionate slowly to a mixture of the base and ethyl formate. 2. Use a slight excess of ethyl formate. |
| Product loss during work-up | 1. Hydrolysis of the product: The product can be hydrolyzed back to starting materials under acidic or basic conditions during the work-up. 2. Emulsion formation during extraction: This can lead to poor separation of the organic and aqueous layers. | 1. Neutralize the reaction mixture carefully with a weak acid (e.g., acetic acid) and avoid prolonged exposure to acidic or basic conditions. 2. Add brine (saturated NaCl solution) to break up emulsions. |
Impurity Profile Analysis Issues
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Broad or tailing peaks in GC analysis | 1. Active sites in the GC system: The analyte may be interacting with active sites in the injector, column, or detector. 2. Inappropriate column phase: The column may not be suitable for the analysis of this compound. | 1. Use a deactivated liner and column. 2. Use a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane). |
| Difficulty in separating impurities from the main product peak | 1. Co-elution: The impurities may have similar boiling points and polarities to the product. 2. Inadequate chromatographic resolution. | 1. Optimize the GC temperature program (e.g., use a slower ramp rate). 2. Use a longer GC column or a column with a different stationary phase. |
Impurity Data
The following table summarizes the common impurities, their source, and typical analytical signals.
| Impurity Name | Structure | Source | Typical GC-MS (m/z) | Typical ¹H NMR (CDCl₃, δ ppm) |
| Ethyl Propionate | CH₃CH₂COOCH₂CH₃ | Unreacted starting material | 102, 74, 57, 29 | 1.15 (t, 3H), 2.32 (q, 2H), 4.12 (q, 2H), 1.25 (t, 3H) |
| Ethyl Formate | HCOOCH₂CH₃ | Unreacted starting material | 74, 46, 29 | 8.05 (s, 1H), 4.23 (q, 2H), 1.30 (t, 3H) |
| Ethyl 2-methyl-3-oxopentanoate | CH₃CH₂COCH(CH₃)COOCH₂CH₃ | Self-condensation of ethyl propionate | 158, 115, 87, 57 | 1.08 (t, 3H), 1.30 (d, 3H), 2.55 (q, 2H), 3.55 (q, 1H), 4.20 (q, 2H), 1.25 (t, 3H) |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-Formylpropionate via Claisen Condensation
Materials:
-
Sodium metal
-
Absolute ethanol
-
Ethyl propionate (dried over molecular sieves)
-
Ethyl formate (dried over molecular sieves)
-
Diethyl ether (anhydrous)
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel, add sodium metal to absolute ethanol under an inert atmosphere.
-
Reaction: Cool the sodium ethoxide solution in an ice bath. Add a mixture of ethyl propionate and ethyl formate dropwise to the cooled solution with stirring.
-
Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 2-3 hours.
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of acetic acid until the mixture is neutral. Add water and extract with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation.
Protocol 2: GC-MS Analysis of Ethyl 2-Formylpropionate
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range 20-200 m/z.
Visualizations
Caption: Formation of Ethyl 2-Formylpropionate and a key impurity.
Caption: Troubleshooting workflow for low product yield.
Stability of ethyl 2-formylpropionate under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of ethyl 2-formylpropionate under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for ethyl 2-formylpropionate?
A1: Ethyl 2-formylpropionate should be stored in a freezer at temperatures below 0°C under an inert atmosphere.[1] It is sensitive to both air and heat, so minimizing exposure to ambient conditions is crucial to prevent degradation.
Q2: What are the main degradation pathways for ethyl 2-formylpropionate?
A2: The primary degradation pathways for ethyl 2-formylpropionate are hydrolysis of the ester group and reactions involving the aldehyde functionality. As a β-dicarbonyl compound, it is susceptible to both acid and base-catalyzed hydrolysis, which cleaves the ester bond to form 2-formylpropionic acid and ethanol.[2] The aldehyde group can undergo oxidation to a carboxylic acid or participate in various addition and condensation reactions.
Q3: How does pH affect the stability of ethyl 2-formylpropionate?
A3: Ethyl 2-formylpropionate is most stable in a neutral pH range (approximately 5-7).[3] Both acidic and basic conditions can catalyze the hydrolysis of the ester linkage.[2] Alkaline conditions, in particular, promote irreversible hydrolysis due to the formation of the carboxylate salt.[2]
Q4: Is ethyl 2-formylpropionate prone to oxidation?
A4: Yes, the aldehyde group in ethyl 2-formylpropionate is susceptible to oxidation, especially when exposed to air (atmospheric oxygen). This can lead to the formation of the corresponding carboxylic acid. It is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
Q5: What is keto-enol tautomerism and how does it affect the reactivity of ethyl 2-formylpropionate?
A5: Keto-enol tautomerism is an equilibrium between the keto form (containing a carbonyl group) and the enol form (containing a hydroxyl group adjacent to a double bond).[4] For ethyl 2-formylpropionate, the enol form is stabilized by intramolecular hydrogen bonding. This tautomerism is crucial as the enol form and its corresponding enolate are key nucleophilic intermediates in many of its reactions.[5] The position of the equilibrium can be influenced by solvent polarity and pH.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low reaction yield or incomplete conversion | 1. Degradation of starting material: Ethyl 2-formylpropionate may have degraded due to improper storage or handling. 2. Hydrolysis: Presence of water in the reaction mixture, especially under acidic or basic conditions. 3. Side reactions: The highly reactive enolate may participate in unintended alkylation or condensation reactions.[7] | 1. Verify purity: Check the purity of the ethyl 2-formylpropionate using techniques like NMR or GC before use. Ensure it was stored correctly. 2. Use anhydrous conditions: Dry all solvents and reagents thoroughly. Run the reaction under an inert atmosphere. 3. Control reaction conditions: Optimize temperature, reaction time, and the rate of reagent addition to favor the desired reaction pathway. |
| Formation of unexpected byproducts | 1. Self-condensation: The enolate of ethyl 2-formylpropionate can react with another molecule of the ester. 2. Oxidation: The aldehyde group may have been oxidized to a carboxylic acid. 3. Reaction with solvent: The compound might be reacting with nucleophilic solvents. | 1. Use a non-nucleophilic base: If a base is required, consider using a sterically hindered, non-nucleophilic base. 2. Inert atmosphere: Perform the reaction under nitrogen or argon to prevent oxidation. 3. Choose an inert solvent: Use a non-reactive solvent for your specific reaction conditions. |
| Inconsistent reaction outcomes | 1. Variability in starting material quality: Purity of ethyl 2-formylpropionate may vary between batches. 2. Keto-enol equilibrium shift: The ratio of keto to enol tautomers can be influenced by solvent, temperature, and trace impurities, affecting reactivity. | 1. Standardize starting material: Use ethyl 2-formylpropionate from the same batch for a series of experiments, or re-purify if necessary. 2. Standardize reaction setup: Ensure consistent solvent, temperature, and other reaction parameters to maintain a consistent tautomeric equilibrium. |
Stability Data Summary
| Condition | Expected Stability | Primary Degradation Pathway |
| Acidic (pH < 5) | Low | Acid-catalyzed hydrolysis of the ester. |
| Neutral (pH 5-7) | High | Minimal degradation if protected from air and heat. |
| Basic (pH > 8) | Very Low | Base-catalyzed (saponification) of the ester.[2] |
| Elevated Temperature (>25°C) | Low | Increased rate of hydrolysis and potential for decomposition. |
| Exposure to Air (Oxygen) | Low | Oxidation of the aldehyde group. |
| Anhydrous, Inert Conditions | High | Stable when stored and handled properly. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Chemical Stability
This protocol provides a framework for evaluating the stability of ethyl 2-formylpropionate under various conditions. It is based on established guidelines for stability testing.[8][9][10]
1. Materials:
- Ethyl 2-formylpropionate (of known purity)
- Buffers of various pH values (e.g., pH 4, 7, 9)
- High-purity solvents (e.g., water, acetonitrile)
- Inert gas (nitrogen or argon)
- Temperature-controlled chambers/baths
- Analytical instrumentation (e.g., HPLC, GC, NMR)
2. Sample Preparation: a. Prepare stock solutions of ethyl 2-formylpropionate in a suitable inert solvent (e.g., acetonitrile). b. For each condition to be tested, dilute the stock solution with the appropriate buffer or solvent to a known final concentration. c. Prepare control samples in the inert solvent and store at the recommended storage condition (-20°C or below).
3. Stability Study Conditions: a. pH Stability: Incubate samples at different pH values (e.g., 4, 7, and 9) at a constant temperature (e.g., 25°C). b. Thermal Stability: Incubate samples at various temperatures (e.g., 4°C, 25°C, 40°C) in a neutral pH buffer. c. Oxidative Stability: Expose a sample to air (or a controlled oxygen environment) and compare its degradation to a sample kept under an inert atmosphere at the same temperature.
4. Time Points:
- Analyze samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter). The frequency of testing will depend on the rate of degradation observed.
5. Analysis: a. At each time point, withdraw an aliquot of the sample. b. Quench any ongoing reaction if necessary (e.g., by neutralizing the pH or rapid cooling). c. Analyze the sample using a validated stability-indicating analytical method (e.g., HPLC with UV detection) to quantify the remaining amount of ethyl 2-formylpropionate and identify any major degradation products.
6. Data Analysis:
- Plot the concentration of ethyl 2-formylpropionate versus time for each condition.
- Determine the degradation rate and, if applicable, the half-life of the compound under each condition.
Visualizations
Caption: Potential degradation pathways of ethyl 2-formylpropionate.
References
- 1. 2-FORMYLPROPIONIC ACID ETHYL ESTER | 27772-62-9 [chemicalbook.com]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
- 6. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. www3.paho.org [www3.paho.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. asean.org [asean.org]
Technical Support Center: Synthesis of 2-Formylpropionic Acid Ethyl Ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Formylpropionic acid ethyl ester (also known as ethyl 2-formyl-3-oxopropanoate).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and efficient method is a crossed Claisen condensation between ethyl propionate and ethyl formate. This reaction requires a strong base, such as sodium ethoxide or sodium hydride, to deprotonate the α-carbon of ethyl propionate, which then acts as a nucleophile attacking the carbonyl carbon of ethyl formate.
Q2: What is the primary byproduct I should be concerned about in this synthesis?
A2: The major byproduct is ethyl 2-methyl-3-oxopentanoate. This results from the self-condensation of the starting material, ethyl propionate, where one molecule's enolate attacks the carbonyl of another ethyl propionate molecule.
Q3: How can I minimize the formation of the self-condensation byproduct?
A3: To favor the desired crossed Claisen condensation and minimize self-condensation, it is recommended to use an excess of ethyl formate, which lacks α-hydrogens and thus cannot self-condense. Additionally, a slow, dropwise addition of ethyl propionate to the reaction mixture containing the base and ethyl formate can help to keep the concentration of the ethyl propionate enolate low, further reducing the likelihood of self-condensation.
Q4: My reaction is not proceeding to completion. What are the possible causes?
A4: Incomplete reactions can be due to several factors:
-
Insufficient Base: A full equivalent of a strong base is required because the product, a β-keto ester, is acidic and will be deprotonated by the base, driving the reaction equilibrium towards the products.
-
Inactive Base: Sodium hydride or sodium ethoxide can degrade upon exposure to moisture. Ensure you are using fresh or properly stored reagents.
-
Low Reaction Temperature: While the reaction is often initiated at low temperatures (e.g., 0 °C), it may require warming to room temperature and stirring for an extended period to go to completion.
Q5: The reaction mixture has turned dark brown or black. What does this indicate?
A5: A dark coloration or the formation of tar-like substances often suggests decomposition of the starting materials or products. This can be caused by excessively high temperatures or a high concentration of a strong base, which can promote side reactions and polymerization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Significant self-condensation of ethyl propionate. 3. Hydrolysis of esters due to moisture. | 1. Ensure at least one full equivalent of a strong, dry base is used. Allow for sufficient reaction time (e.g., 12-15 hours). 2. Use a 3-5 fold excess of ethyl formate. Add ethyl propionate dropwise to the mixture of base and ethyl formate. 3. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| High Percentage of Byproduct (Ethyl 2-methyl-3-oxopentanoate) | 1. Ratio of ethyl propionate to ethyl formate is too high. 2. Rapid addition of ethyl propionate. | 1. Increase the molar ratio of ethyl formate to ethyl propionate (see table below). 2. Employ slow, controlled addition of ethyl propionate using a syringe pump or dropping funnel. |
| Difficulty in Purifying the Product | The boiling points of the desired product and the main byproduct are relatively close, making simple distillation challenging. | 1. Fractional Distillation: Use a vacuum-jacketed Vigreux column or a packed column under reduced pressure for better separation. 2. Flash Column Chromatography: Utilize silica gel with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexane) for effective separation. |
Data Presentation: Impact of Reactant Ratio on Product Distribution
The following table illustrates the typical effect of the molar ratio of reactants on the yield of the desired product and the formation of the primary byproduct.
| Molar Ratio (Ethyl Formate : Ethyl Propionate) | Approx. Yield of this compound (%) | Approx. Yield of Ethyl 2-methyl-3-oxopentanoate (%) |
| 1 : 1 | 40 - 50 | 30 - 40 |
| 3 : 1 | 65 - 75 | 10 - 15 |
| 5 : 1 | > 80 | < 5 |
Note: Yields are approximate and can vary based on specific reaction conditions such as base, temperature, and reaction time.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is optimized to minimize byproduct formation.
-
Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil. Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the oil, then suspend it in anhydrous diethyl ether.
-
Reaction Setup: Cool the suspension to 0 °C in an ice bath.
-
Addition of Reactants: Add ethyl formate (5 equivalents) to the flask. Subsequently, add ethyl propionate (1 equivalent) dropwise from the dropping funnel over a period of 1-2 hours with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-15 hours.
-
Work-up: Carefully quench the reaction by slowly adding it to ice-cold water. Separate the aqueous layer and wash it with diethyl ether to remove any unreacted starting materials. Acidify the aqueous layer to a pH of ~3-4 with cold, dilute hydrochloric acid.
-
Extraction: Extract the product from the acidified aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or flash column chromatography.
Protocol 2: GC-MS Analysis of Reaction Mixture
This protocol allows for the quantification of the product and byproduct.
-
Sample Preparation: Take a small aliquot (approx. 0.1 mL) from the crude reaction mixture after work-up but before purification. Dilute this with ethyl acetate to a final concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Scan range of 40-400 m/z.
-
-
Analysis: Identify the peaks corresponding to this compound and ethyl 2-methyl-3-oxopentanoate based on their retention times and mass spectra. Quantify the relative amounts by integrating the peak areas.
Mandatory Visualizations
Reaction Pathway and Byproduct Formation
Caption: Reaction scheme for the synthesis of this compound and the competing self-condensation byproduct.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
Technical Support Center: Ethyl 2-Formylpropionate Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of ethyl 2-formylpropionate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying ethyl 2-formylpropionate?
A1: The primary challenges in the purification of ethyl 2-formylpropionate revolve around its inherent chemical properties:
-
Keto-Enol Tautomerism: Ethyl 2-formylpropionate exists as a dynamic equilibrium between its keto and enol tautomeric forms. This can lead to issues with analytical characterization and purification, as the ratio of these forms can be influenced by solvent, pH, and temperature.[1][2][3][4]
-
Thermal and Chemical Instability: The compound is sensitive to heat and can degrade or polymerize at elevated temperatures. It is also susceptible to hydrolysis under both acidic and basic conditions.[5][6]
-
Presence of Closely-Related Impurities: Synthesis of β-keto esters can result in byproducts with similar physical properties, making separation by standard techniques like distillation challenging.[7]
Q2: Can the keto and enol tautomers of ethyl 2-formylpropionate be separated?
A2: Separating the keto and enol tautomers of ethyl 2-formylpropionate is generally not feasible under standard laboratory conditions. The interconversion between the two forms is often rapid, especially on the surface of common chromatography media like silica gel.[1] While specialized low-temperature HPLC techniques have been used for separating tautomers of other dicarbonyl compounds, for most practical purposes, the compound is handled as an equilibrium mixture of its tautomers.[8][9]
Q3: What are the ideal storage conditions for purified ethyl 2-formylpropionate?
A3: To minimize degradation, purified ethyl 2-formylpropionate should be stored at low temperatures (frozen, <0°C) under an inert atmosphere (e.g., argon or nitrogen). This helps to prevent both thermal degradation and oxidation. The container should be tightly sealed to protect it from moisture and air.
Q4: How does pH affect the stability of ethyl 2-formylpropionate during purification?
A4: The pH plays a critical role in the stability of ethyl 2-formylpropionate. Both strongly acidic and basic conditions can catalyze the hydrolysis of the ester group.[5][6][10] During aqueous workups, it is advisable to adjust the pH to a near-neutral range (around pH 6-7) to minimize degradation.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of ethyl 2-formylpropionate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purification Yield | 1. Thermal degradation during distillation.2. Hydrolysis during aqueous workup.3. Irreversible adsorption on chromatography column. | 1. Use vacuum distillation to lower the boiling point.2. Maintain a neutral pH (6-7) during extraction.3. Deactivate silica gel with a small amount of a non-polar solvent or use a less acidic stationary phase like alumina. |
| Product Discoloration (Yellowing) | 1. Oxidation due to air exposure.2. Polymerization at elevated temperatures. | 1. Handle the compound under an inert atmosphere.2. Keep the temperature as low as possible during purification and storage. |
| Inconsistent Analytical Results (e.g., NMR, HPLC) | 1. Shifting keto-enol equilibrium.2. Presence of residual acidic or basic impurities catalyzing interconversion. | 1. Use a non-polar, aprotic solvent for analysis (e.g., CDCl3 for NMR).2. Ensure the sample is free from any acidic or basic residues from the purification process. |
| Broad Peaks in Chromatography | 1. On-column tautomerization.2. Degradation on the stationary phase. | 1. Use a deactivated or neutral stationary phase.2. Consider using a different purification technique like vacuum distillation if chromatography proves problematic. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This method is suitable for removing non-volatile impurities and solvents.
-
Apparatus Setup: Assemble a fractional distillation apparatus for vacuum distillation. Ensure all glassware is dry.
-
Sample Preparation: Place the crude ethyl 2-formylpropionate in a round-bottom flask, adding a few boiling chips or a magnetic stir bar.
-
Distillation:
-
Gradually apply vacuum to the system.
-
Slowly heat the flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.
-
-
Collection and Storage: Collect the purified liquid in a pre-weighed flask. Store immediately under an inert atmosphere at low temperature.
Protocol 2: Purification by Column Chromatography
This protocol is intended to remove impurities with different polarities.
-
Stationary Phase Preparation:
-
Prepare a slurry of silica gel in a non-polar eluent (e.g., a mixture of hexane and ethyl acetate).
-
To minimize acidity, the silica gel can be pre-treated by washing with a solvent containing a small amount of a non-polar base like triethylamine, followed by re-equilibration with the eluent.
-
-
Column Packing: Pack the column with the prepared silica gel slurry.
-
Sample Loading: Dissolve the crude ethyl 2-formylpropionate in a minimal amount of the eluent and load it onto the column.
-
Elution:
-
Begin elution with a low-polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent as needed to elute the product.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
-
Fraction Collection: Collect the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure at a low temperature.
-
Storage: Store the purified product under an inert atmosphere at low temperature.
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. ias.ac.in [ias.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ars.usda.gov [ars.usda.gov]
- 6. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US4031130A - Aliphatic β-keto esters - Google Patents [patents.google.com]
- 8. Separation of keto-enol tautomers of chlortetracycline and 4-epichlortetracycline by liquid chromatography on poly(styrene-divinylbenzene)copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Cyclocondensation Reactions with Ethyl 2-Formylpropionate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclocondensation reactions involving ethyl 2-formylpropionate, primarily focusing on the Hantzsch dihydropyridine synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental process.
Problem 1: Low or No Product Yield
Question: My Hantzsch reaction with ethyl 2-formylpropionate, an aldehyde, and an amine source is resulting in a very low yield or no desired dihydropyridine product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in a Hantzsch cyclocondensation can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Reagent Quality:
-
Ethyl 2-formylpropionate stability: This reagent can be prone to degradation. Ensure it is of high purity and has been stored correctly, typically under refrigeration.
-
Aldehyde reactivity: Aromatic aldehydes with electron-withdrawing groups tend to give higher yields, while sterically hindered aldehydes may react more slowly or require more forcing conditions.[1]
-
Amine source: Ensure the ammonia source (e.g., ammonium acetate, aqueous ammonia) is fresh and of the correct concentration.
-
-
Reaction Conditions:
-
Inadequate temperature: The reaction may require heating to proceed at a reasonable rate. Classical methods often involve refluxing in a solvent like ethanol.[2] However, excessive heat can lead to side reactions and decomposition.[3]
-
Incorrect solvent: While ethanol is a common solvent, other options like water or even solvent-free conditions have been shown to be effective and can improve yields in some cases.[1][4][5]
-
Suboptimal catalyst: While the Hantzsch reaction can proceed without a catalyst, acidic or basic catalysts can significantly improve the reaction rate and yield.[6] A screening of different catalysts may be necessary to find the optimal one for your specific substrates.
-
-
Reaction Mechanism Issues:
-
Inefficient Knoevenagel condensation: The initial condensation between the aldehyde and one equivalent of the β-keto ester (ethyl 2-formylpropionate) is a crucial step.[1][7] If this step is slow, it can be a bottleneck for the entire reaction. The use of a mild base can facilitate this step.[8]
-
Failure of Michael addition: The subsequent Michael addition of the enamine (formed from the second equivalent of ethyl 2-formylpropionate and ammonia) to the Knoevenagel adduct is another critical bond-forming step.[1]
-
Ineffective cyclization and dehydration: The final steps of intramolecular cyclization and dehydration to form the dihydropyridine ring can be sensitive to the reaction conditions.[1]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Formation of Significant Side Products
Question: My reaction is producing the desired dihydropyridine, but I am also observing significant amounts of side products. How can I identify and minimize them?
Answer:
The formation of side products in the Hantzsch synthesis is common and can often be controlled by adjusting the reaction conditions.
Common Side Products and Mitigation Strategies:
-
Knoevenagel Condensation Product: The intermediate formed from the condensation of the aldehyde and one equivalent of ethyl 2-formylpropionate may accumulate if the subsequent Michael addition is slow.
-
Solution: Ensure a stoichiometric or slight excess of the amine source and the second equivalent of ethyl 2-formylpropionate. Optimizing the catalyst can also help to accelerate the subsequent steps.[2]
-
-
Oxidized Pyridine: The desired 1,4-dihydropyridine product can be susceptible to oxidation to the corresponding pyridine, especially under harsh conditions or during workup.[9]
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid excessive heating and prolonged reaction times. During workup, minimize exposure to air and strong oxidizing agents.
-
-
Formation of 1,2-Dihydropyridine Isomer: In some cases, the formation of the isomeric 1,2-dihydropyridine can occur.[10]
-
Solution: The regioselectivity can be influenced by the choice of catalyst and solvent. Screening different reaction conditions may be necessary to favor the desired 1,4-isomer.
-
Logical Relationship for Side Product Minimization:
Caption: Strategy for minimizing side product formation.
Problem 3: Difficulty in Product Purification
Question: I am having trouble purifying my dihydropyridine product. What are the recommended methods?
Answer:
Purification of dihydropyridines can sometimes be challenging due to their physical properties.
Purification Strategies:
-
Crystallization: This is often the most effective method for purifying solid dihydropyridine products.
-
Solvent Selection: Common solvent systems for recrystallization include ethanol/water and ethyl acetate/hexanes.[3] The choice of solvent will depend on the specific solubility of your product.
-
Procedure: Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form crystals.
-
-
Column Chromatography: If crystallization is not effective or if the product is an oil, column chromatography on silica gel is a good alternative.
-
Eluent System: A common eluent system is a mixture of ethyl acetate and petroleum ether (or hexanes).[5] The polarity of the eluent should be adjusted based on the TLC analysis of the crude product.
-
-
Filtration: In cases where the reaction is very clean and the product precipitates out of the reaction mixture upon cooling, simple filtration may be sufficient to isolate a pure product.[4]
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for the Hantzsch synthesis using ethyl 2-formylpropionate?
A1: The optimal conditions can vary depending on the specific substrates used. However, several modern approaches have been developed to improve upon the classical method of refluxing in ethanol.
| Parameter | Conventional Method | Microwave-Assisted | Ultrasonic-Assisted | Solvent-Free |
| Temperature | Reflux (e.g., ~78°C in ethanol) | 90-120°C[11] | Room Temperature to 70°C | 90°C[5] |
| Time | Several hours to overnight[9] | 3-30 minutes[11][12] | 20-30 minutes | 5 minutes[5] |
| Solvent | Ethanol, Acetic Acid[2] | Ethanol, Methanol, or none | Water (with micelles), Ethanol | None |
| Catalyst | None, or acid/base catalyst | Often used (e.g., γ-Al2O3 nanoparticles)[5] | p-Toluenesulfonic acid (PTSA)[9] | Often used (e.g., γ-Al2O3 nanoparticles)[5] |
| Typical Yield | Generally lower[9] | High (often >85%)[11] | High (often >90%)[9] | High (often >90%)[5] |
Q2: What types of catalysts can be used to optimize the reaction?
A2: A variety of catalysts can be employed to improve the rate and yield of the Hantzsch synthesis.
-
Acid Catalysts: p-Toluenesulfonic acid (PTSA) and other Brønsted acids are effective.[9]
-
Heterogeneous Catalysts: Solid-supported catalysts like γ-alumina nanoparticles offer advantages such as easy separation and reusability.[5]
-
Lewis Acids: In some variations of the reaction, Lewis acids can be used to activate the carbonyl group of the aldehyde.
Q3: Can this reaction be performed under "green" conditions?
A3: Yes, significant efforts have been made to develop more environmentally friendly protocols for the Hantzsch synthesis. These include:
-
Solvent-free reactions: Conducting the reaction by heating the neat reactants, often with a solid-supported catalyst, can eliminate the need for organic solvents.[5]
-
Water as a solvent: The reaction has been successfully performed in water, sometimes with the aid of surfactants to form micelles.[4][9]
-
Energy-efficient methods: Microwave and ultrasound irradiation can significantly reduce reaction times and energy consumption compared to conventional heating.[9][12]
Experimental Protocols
Protocol 1: Conventional Hantzsch Synthesis
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the aldehyde (1 mmol), ethyl 2-formylpropionate (2 mmol), and ammonium acetate (1.2 mmol).
-
Add ethanol (10 mL) as the solvent.
-
Heat the reaction mixture to reflux with stirring for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Experimental Workflow for Conventional Synthesis:
Caption: Workflow for a conventional Hantzsch synthesis.
Protocol 2: Microwave-Assisted Hantzsch Synthesis
-
In a dedicated microwave process vial equipped with a magnetic stir bar, combine the aldehyde (1 mmol), ethyl 2-formylpropionate (2 mmol), and ammonium acetate (1.2 mmol).
-
Add a suitable solvent (e.g., 2 mL of methanol) or run the reaction solvent-free.[11]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 90°C) for a specified time (e.g., 30 minutes).[11]
-
After the reaction is complete, allow the vial to cool to room temperature before opening.
-
Isolate and purify the product as described in the conventional protocol.
Protocol 3: Ultrasound-Assisted Hantzsch Synthesis
-
In a flask, dissolve the aldehyde (1 mmol), ethyl 2-formylpropionate (2 mmol), and ammonium acetate (1.2 mmol) in a suitable solvent (e.g., aqueous SDS solution for micellar catalysis).[9]
-
If required, add a catalyst such as p-toluenesulfonic acid (PTSA).[9]
-
Place the flask in an ultrasonic bath and irradiate at a specified temperature (e.g., 70°C) for 20-30 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, work up and purify the product as previously described.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 7. chemtube3d.com [chemtube3d.com]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview [mdpi.com]
Technical Support Center: Ethyl 2-Methyl-3-Oxopropanoate Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of ethyl 2-methyl-3-oxopropanoate. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with ethyl 2-methyl-3-oxopropanoate?
A1: The main stability issues associated with ethyl 2-methyl-3-oxopropanoate, a β-keto ester, are its susceptibility to hydrolysis and subsequent decarboxylation. These reactions can be catalyzed by acidic or basic conditions and accelerated by elevated temperatures.[1]
Q2: What are the degradation products of ethyl 2-methyl-3-oxopropanoate?
A2: The primary degradation pathway involves two main steps:
-
Hydrolysis: The ester group is hydrolyzed to form 2-methyl-3-oxopropanoic acid (a β-keto acid) and ethanol. This can occur under both acidic and basic conditions.[1]
-
Decarboxylation: The resulting 2-methyl-3-oxopropanoic acid is unstable and readily loses carbon dioxide (CO₂) upon gentle heating to yield propan-2-one (acetone).[2]
Q3: How can I minimize the degradation of ethyl 2-methyl-3-oxopropanoate during my experiments?
A3: To minimize degradation, it is crucial to control the experimental conditions:
-
pH: Maintain a neutral pH whenever possible. Avoid strongly acidic or basic conditions unless required by the reaction protocol.
-
Temperature: Keep the temperature as low as feasible for the intended reaction or storage. Avoid prolonged heating.[2]
-
Moisture: Use anhydrous solvents and reagents to prevent hydrolysis.[3]
-
Storage: Store the compound in a cool, dry, and inert atmosphere.
Q4: I am observing unexpected peaks in my HPLC/GC analysis. Could this be due to degradation?
A4: Yes, it is highly probable. Degradation of ethyl 2-methyl-3-oxopropanoate can occur during sample preparation or even within the analytical instrument, especially at elevated injector temperatures in GC.[4] The unexpected peaks could correspond to 2-methyl-3-oxopropanoic acid, acetone, or other side-products.
Q5: Are there any specific analytical methods to monitor the stability of ethyl 2-methyl-3-oxopropanoate?
A5: Stability-indicating analytical methods are essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose.[5][6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify volatile degradation products.[7][8][9] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the degradation process and identifying the structures of the degradation products in real-time.[10][11]
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of ethyl 2-methyl-3-oxopropanoate.
| Issue | Potential Cause | Troubleshooting Steps |
| Low assay value or purity of starting material | Degradation due to improper storage or handling. | 1. Ensure the compound is stored in a tightly sealed container at the recommended temperature (cool and dry).2. Use fresh batches of the compound for critical experiments.3. Re-analyze the purity of the starting material before use using a validated analytical method (e.g., HPLC, GC, or NMR).[5][7][12] |
| Appearance of new, unexpected peaks in chromatograms during a reaction | In-situ degradation of the compound under reaction conditions. | 1. Analyze aliquots of the reaction mixture at different time points to monitor the formation of degradation products.2. If possible, modify the reaction conditions to be milder (e.g., lower temperature, neutral pH).3. Use a stability-indicating analytical method to differentiate between reactants, products, and degradants. |
| Inconsistent analytical results | Decomposition during analysis. | 1. For GC analysis, lower the injector port temperature to minimize on-column degradation.2. For HPLC analysis, ensure the mobile phase is compatible and does not promote degradation. Use buffered mobile phases to control pH.3. Prepare samples immediately before analysis and keep them cool in the autosampler. |
| Formation of gas (effervescence) during a reaction or work-up | Decarboxylation of the β-keto acid intermediate. | 1. This is an indication of significant degradation. If the desired product is the β-keto ester, the reaction conditions are too harsh.2. Consider if the decarboxylated product (acetone) could interfere with subsequent steps.3. If the goal is the ketone, this indicates the desired transformation is occurring. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Ethyl 2-Methyl-3-Oxopropanoate
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability profile of ethyl 2-methyl-3-oxopropanoate.[13][14]
Objective: To identify the degradation products and degradation pathways under various stress conditions.
Materials:
-
Ethyl 2-methyl-3-oxopropanoate
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, acetonitrile, and methanol
-
Phosphate buffer, pH 7.0
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of ethyl 2-methyl-3-oxopropanoate (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions:
-
Acid Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl. Keep the solutions at room temperature and 60°C.
-
Base Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH. Keep the solutions at room temperature.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature.
-
Thermal Degradation: Keep an aliquot of the stock solution in an oven at 60°C.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) and visible light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of ethyl 2-methyl-3-oxopropanoate and its degradation products. Method validation according to ICH guidelines is required.[5][6][15][16]
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% phosphoric acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or optimized based on UV spectra)
-
Injection Volume: 10 µL
Sample Preparation:
-
Dilute the sample to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Summary of Potential Degradation Under Forced Conditions (Hypothetical Data)
| Stress Condition | Reagent/Condition | Observation | Major Degradation Product(s) |
| Acidic | 0.1 M HCl, 60°C | Significant degradation | 2-Methyl-3-oxopropanoic acid, Acetone |
| Basic | 0.1 M NaOH, RT | Rapid degradation | 2-Methyl-3-oxopropanoic acid, Acetone |
| Oxidative | 3% H₂O₂, RT | Minimal degradation | - |
| Thermal | 60°C | Moderate degradation | 2-Methyl-3-oxopropanoic acid, Acetone |
| Photolytic | UV/Visible light | Negligible degradation | - |
Mandatory Visualizations
Caption: Degradation pathway of ethyl 2-methyl-3-oxopropanoate.
Caption: Workflow for a forced degradation study.
References
- 1. aklectures.com [aklectures.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biomedres.us [biomedres.us]
- 15. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 16. scispace.com [scispace.com]
Technical Support Center: Ethyl 2-Formylpropionate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl 2-formylpropionate.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the common causes?
A1: Low yields in reactions involving ethyl 2-formylpropionate can stem from several factors:
-
Reagent Purity and Stability: Ethyl 2-formylpropionate can degrade over time, especially if not stored properly. It is recommended to store it under an inert atmosphere in a freezer at -20°C.[1][2]
-
Reaction Conditions: Suboptimal temperature, pressure, or reaction time can significantly impact yield. Optimizing these parameters is crucial.[3] For esterification reactions, higher temperatures generally favor higher conversion rates.[4]
-
Catalyst Selection and Concentration: The choice and amount of catalyst are critical. For instance, in Knoevenagel condensations, weak bases like piperidine are often used.[5][6] The concentration of the catalyst should be optimized for each specific reaction.[3]
-
Presence of Water: For condensation reactions like the Knoevenagel, the water produced as a byproduct can inhibit the reaction. Removing water, for example, through azeotropic distillation with a Dean-Stark apparatus or by using molecular sieves, can drive the reaction towards the product.[6][7]
Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?
A2: Side product formation is a common issue. Consider the following strategies:
-
Control of Reaction Temperature: Running the reaction at a lower temperature can sometimes increase selectivity by favoring the desired kinetic product over thermodynamic side products. For example, in one instance of a Knoevenagel condensation, conducting the reaction in a freezing mixture yielded a different product than when it was run at room temperature.[5]
-
Choice of Base/Catalyst: The strength and steric hindrance of the base used can influence the reaction pathway. For Michael additions, using a non-nucleophilic, sterically hindered strong base like LDA can help in the selective deprotonation of the least hindered acidic proton.[8]
-
Reaction Time: Prolonged reaction times can sometimes lead to the formation of degradation products or further reactions of the desired product. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.
Q3: What are the best practices for the storage and handling of ethyl 2-formylpropionate?
A3: Ethyl 2-formylpropionate is a flammable liquid and requires careful handling.[9][10][11]
-
Storage: It should be stored in a tightly closed container under an inert atmosphere.[1][9] For long-term stability, storage in a freezer at temperatures of -20°C is recommended.[1]
-
Handling: Use in a well-ventilated area and keep away from heat, sparks, and open flames.[10][11] Grounding and bonding of containers and receiving equipment are necessary to prevent static discharge.[11] Use non-sparking tools.[9][11] Personal protective equipment, including gloves and eye protection, should be worn.
Q4: I'm having difficulty purifying my product. What purification methods are recommended?
A4: Purification of ester products can be challenging.[7] The appropriate method depends on the properties of your product and the impurities present.
-
Extraction: If the product is not water-soluble, liquid-liquid extraction can be used to remove water-soluble impurities.[7]
-
Distillation: For volatile products, fractional distillation can be an effective purification method.[7]
-
Column Chromatography: This is a versatile method for separating the desired product from closely related impurities.[7]
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can yield highly pure material.
Troubleshooting Guides
Knoevenagel Condensation
Q: My Knoevenagel condensation with ethyl 2-formylpropionate is not proceeding to completion.
A:
-
Check Catalyst Activity: The base catalyst (e.g., piperidine, pyridine) may be old or inactive. Use a fresh bottle of the amine catalyst.
-
Remove Water: The water formed during the reaction can shift the equilibrium back to the starting materials.[6] Use a Dean-Stark apparatus to remove water azeotropically or add molecular sieves to the reaction mixture.[6][7]
-
Optimize Temperature: While many Knoevenagel condensations proceed at room temperature, some may require heating to go to completion.[5]
-
Solvent Choice: The choice of solvent can influence the reaction rate. Toluene is commonly used for azeotropic removal of water.
Quantitative Data for a Typical Knoevenagel Condensation
| Parameter | Value/Condition | Reference |
| Reactants | Aromatic aldehyde, Ethyl cyanoacetate | [12] |
| Catalyst | Diisopropylethylammonium acetate | [12] |
| Solvent | Hexane | [12] |
| Temperature | 65-70 °C | [12] |
| Reaction Time | 3-6 hours | [12] |
| Yield | 88-93% | [12] |
Michael Addition
Q: My Michael addition is giving a mixture of 1,2- and 1,4-addition products.
A:
-
Nucleophile Choice: "Soft" nucleophiles, such as enolates of doubly stabilized carbonyls (like malonic esters), thiolates, and Gilman reagents (dialkylcuprates), preferentially undergo 1,4-addition (Michael addition).[13][14] "Hard" nucleophiles, like Grignard reagents and organolithiums, tend to favor 1,2-addition to the carbonyl carbon.[14]
-
Reaction Conditions: Lower temperatures often favor 1,4-addition.
-
Use of a Cuprate: Converting an organolithium or Grignard reagent to a Gilman reagent (by adding a copper(I) salt like CuI) will direct the addition to the 1,4-position.
Heterocycle Synthesis
Q: I am attempting to synthesize a heterocycle using ethyl 2-formylpropionate, but the cyclization step is failing.
A:
-
Incorrect Reaction Conditions for Cyclization: The cyclization step often requires different conditions than the initial condensation or addition reaction. This might involve changing the solvent, adding a dehydrating agent (like P₂O₅ or Ac₂O), or increasing the temperature.[15]
-
Steric Hindrance: Bulky substituents on your reaction partner may sterically hinder the cyclization step.
-
pH Control: The pH of the reaction mixture can be critical for cyclization. An acidic or basic catalyst might be required to promote the ring-closing step.
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation
This protocol is a general guideline for the Knoevenagel condensation between an aldehyde and an active methylene compound like ethyl 2-formylpropionate.
-
To a solution of the aldehyde (1 mmol) and ethyl 2-formylpropionate (1 mmol) in toluene (20 mL) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add a catalytic amount of piperidine (0.1 mmol).
-
Heat the mixture to reflux and monitor the reaction progress by TLC. Continue refluxing until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Michael Addition
This protocol describes a typical Michael addition using a malonic ester as the nucleophile.
-
In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 mmol) in absolute ethanol (15 mL).
-
To this solution, add diethyl malonate (1 mmol) dropwise at room temperature. Stir for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of the α,β-unsaturated carbonyl compound (e.g., an enone) (1 mmol) in absolute ethanol (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting enone is consumed (monitor by TLC).
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
References
- 1. 2-FORMYLPROPIONIC ACID ETHYL ESTER | 27772-62-9 [chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Optimizing Ethyl Propanoate Processes in Pharmaceutical Production [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Ethyl 2-Formylpropionate | 27772-62-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. Ethyl 2-Formylpropionate | 27772-62-9 | TCI EUROPE N.V. [tcichemicals.com]
- 11. Ethyl 2-Formylpropionate | 27772-62-9 | TCI AMERICA [tcichemicals.com]
- 12. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 13. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Synthesis of novel 2-propenoyl amides, esters, heterocyclic compounds and their screening as antifungal and antibacterial agents | European Journal of Chemistry [eurjchem.com]
Validation & Comparative
A Comparative Guide to Alternatives for Ethyl 2-formylpropionate in Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of the indole nucleus is a cornerstone of medicinal chemistry and drug development, with this heterocyclic motif being a key component in a vast array of pharmaceuticals and biologically active compounds. The Fischer indole synthesis remains a prominent and versatile method for constructing this scaffold. Ethyl 2-formylpropionate has traditionally been a valuable C2-building block in this reaction; however, a range of alternative reagents can offer advantages in terms of availability, cost, and reaction efficiency. This guide provides an objective comparison of key alternatives to ethyl 2-formylpropionate, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Key Alternatives and their Performance
The primary alternatives to ethyl 2-formylpropionate in the Fischer indole synthesis for the preparation of 2-carboxyindole derivatives are other α-ketoesters. The most common and well-documented alternatives are ethyl pyruvate and methyl 2-oxobutanoate.
Ethyl Pyruvate
Ethyl pyruvate is a widely used and commercially available alternative. It reacts with various phenylhydrazines under acidic conditions to yield the corresponding ethyl indole-2-carboxylates.
Methyl 2-Oxobutanoate
Methyl 2-oxobutanoate serves as another viable alternative, leading to the formation of methyl indole-2-carboxylates. This can be advantageous when the methyl ester is the desired product, avoiding a separate transesterification step.
Quantitative Performance Comparison
The following table summarizes a comparison of the performance of ethyl 2-formylpropionate and its alternatives in the Fischer indole synthesis based on available literature data. It is important to note that direct side-by-side comparative studies are limited, and reaction conditions can significantly influence yields.
| Reagent | Substrate | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Ethyl Pyruvate | Substituted Phenylhydrazine | Polyphosphoric acid (PPA) / Phosphoric acid | 70-120 | 10-40 min | 64 | [1] |
| Methyl 2-Oxobutanoate | 3-amino-4-chlorobenzoic acid derived hydrazine | PPA / Acetic Acid | Not Specified | Not Specified | 87 (for the indole intermediate) |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the Fischer indole synthesis using the discussed alternatives.
Protocol 1: Synthesis of Substituted Ethyl Indole-2-carboxylates using Ethyl Pyruvate
This one-pot procedure involves the in situ formation of the hydrazone followed by cyclization.
Step 1: Hydrazone Formation
-
To a solution of the desired substituted phenylhydrazine hydrochloride (1 eq.) in ethanol or methanol, add ethyl pyruvate (1 eq.).
-
The reaction mixture is heated to reflux (50-80 °C) for 3-5 hours.
-
The solvent is removed under reduced pressure.
-
The crude hydrazone can be purified by recrystallization from aqueous ethanol.
Step 2: Fischer Indole Synthesis
-
A mixture of polyphosphoric acid and phosphoric acid is prepared and heated to 50-110 °C with stirring.
-
The crude or purified phenylhydrazone is added portion-wise to the acidic mixture, maintaining the temperature between 70-120 °C.
-
After the addition is complete, the reaction is stirred for an additional 10-40 minutes.
-
The reaction mixture is then poured into an ice-water mixture.
-
The precipitated solid is collected by filtration, washed with water, and dried to afford the substituted ethyl indole-2-carboxylate.[1]
Protocol 2: Synthesis of a Methyl Indole-2-carboxylate Intermediate using Methyl 2-Oxobutanoate
This protocol was utilized in the total synthesis of the antibiotic nosiheptide.
-
The starting hydrazine is prepared from 3-amino-4-chlorobenzoic acid via diazotization and reduction with SnCl₂.
-
The freshly prepared hydrazine is immediately reacted with methyl 2-oxobutanoate to form the corresponding hydrazone.
-
The Fischer indole cyclization of the hydrazone is carried out using polyphosphoric acid (PPA) in acetic acid to yield the desired methyl indole-2-carboxylate.
Logical Workflow for Reagent Selection
The choice of reagent for indole synthesis depends on several factors beyond just the chemical structure. The following diagram illustrates a logical workflow for selecting the most appropriate alternative to ethyl 2-formylpropionate.
References
A Comparative Analysis of Beta-Keto Esters in Key Organic Reactions
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Methyl, Ethyl, and Tert-Butyl Acetoacetate in Claisen Condensation, Acetoacetic Ester Synthesis, and Michael Addition.
Beta-keto esters are pivotal intermediates in organic synthesis, prized for the synthetic versatility afforded by their dual functional groups. The presence of a ketone and an ester group allows for a wide range of transformations, making them essential building blocks in the construction of complex molecules, including active pharmaceutical ingredients. This guide provides a comparative study of three commonly used beta-keto esters—methyl acetoacetate, ethyl acetoacetate, and tert-butyl acetoacetate—evaluating their performance in three fundamental organic reactions: the Claisen condensation, the acetoacetic ester synthesis, and the Michael addition. This analysis is supported by experimental data to inform the selection of the most appropriate beta-keto ester for specific synthetic applications.
The Influence of the Ester Group: A Physicochemical Overview
The reactivity of a beta-keto ester is significantly influenced by the nature of its ester group (R in R-O-C=O). This is primarily due to two factors: the acidity of the α-proton and steric hindrance around the ester carbonyl. The α-protons of beta-keto esters are acidic due to the electron-withdrawing effects of both carbonyl groups, which stabilize the resulting enolate anion through resonance.[1][2] The bulkiness of the ester group can also play a crucial role in the accessibility of the electrophilic and nucleophilic centers of the molecule.[3]
| Beta-Keto Ester | Molecular Formula | Molar Mass ( g/mol ) | pKa of α-proton |
| Methyl Acetoacetate | C₅H₈O₃ | 116.12 | ~10.7 |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | ~11 |
| Tert-Butyl Acetoacetate | C₈H₁₄O₃ | 158.19 | ~12.5 |
Note: pKa values can vary slightly depending on the solvent and measurement conditions.
Comparative Performance in Key Organic Reactions
The following sections detail the comparative performance of methyl, ethyl, and tert-butyl acetoacetate in three cornerstone organic reactions. The presented data is a synthesis of literature findings and aims to provide a clear comparison of yields under similar, though not always identical, reaction conditions.
Claisen Condensation: Synthesis of Beta-Keto Esters
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to form a β-keto ester.[4][5][6] The self-condensation of esters like ethyl acetate is a common method for synthesizing beta-keto esters. The choice of starting ester can influence the yield of the resulting beta-keto ester.
| Starting Ester | Product | Base | Solvent | Reaction Time (h) | Yield (%) |
| Methyl Acetate | Methyl Acetoacetate | Sodium Methoxide | Methanol | 4 | ~75 |
| Ethyl Acetate | Ethyl Acetoacetate | Sodium Ethoxide | Ethanol | 4 | ~70-75 |
| Tert-Butyl Acetate | Tert-Butyl Acetoacetate | Lithium diisopropylamide (LDA) | THF | 2 | ~80-90 |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Experimental Protocol: Synthesis of Ethyl Acetoacetate via Claisen Condensation [5][6]
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, dissolve clean sodium metal (1 equivalent) in absolute ethanol (excess) with gentle heating to form a solution of sodium ethoxide.
-
Reaction: To the cooled sodium ethoxide solution, add dry ethyl acetate (2 equivalents) dropwise with stirring.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.
-
Work-up: Cool the reaction mixture and acidify with a dilute acid (e.g., acetic acid or sulfuric acid).
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by fractional distillation.
Caption: Workflow for the Claisen condensation reaction.
Acetoacetic Ester Synthesis: Alkylation of Beta-Keto Esters
The acetoacetic ester synthesis is a versatile method for preparing ketones.[7][8] It involves the alkylation of the α-carbon of a beta-keto ester, followed by hydrolysis and decarboxylation. The nature of the ester group can influence the ease of enolate formation and the subsequent alkylation step.
| Beta-Keto Ester | Alkylating Agent | Base | Solvent | Reaction Time (h) | Yield of Alkylated Product (%) |
| Methyl Acetoacetate | Ethyl Bromide | Sodium Methoxide | Methanol | 2 | ~85 |
| Ethyl Acetoacetate | n-Butyl Bromide | Sodium Ethoxide | Ethanol | 6-10 | 69-72[9] |
| Tert-Butyl Acetoacetate | Benzyl Bromide | Potassium Tert-butoxide | Tert-butanol | 4 | ~70 |
Note: Yields are for the alkylation step only and can vary based on the specific alkylating agent and reaction conditions.
Experimental Protocol: Alkylation of Ethyl Acetoacetate [9]
-
Enolate Formation: In a round-bottom flask, prepare a solution of sodium ethoxide in absolute ethanol. To this, add ethyl acetoacetate (1 equivalent) dropwise at room temperature.
-
Alkylation: Add the alkylating agent (e.g., n-butyl bromide, 1.1 equivalents) to the enolate solution.
-
Reflux: Heat the reaction mixture to reflux until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Add water to the residue and extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry it, and remove the solvent. The crude alkylated product can be purified by distillation.
Caption: Key steps in the acetoacetic ester synthesis.
Michael Addition: Conjugate Addition of Beta-Keto Esters
The Michael addition is the 1,4-conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor).[10][11][12] Beta-keto esters are excellent Michael donors due to the stability of their enolates. The steric bulk of the ester group can affect the rate and yield of the addition.
| Beta-Keto Ester (Donor) | Michael Acceptor | Catalyst/Base | Solvent | Reaction Time (h) | Yield (%) |
| Methyl Acetoacetate | Methyl Vinyl Ketone | Sodium Methoxide | Methanol | 12 | ~80 |
| Ethyl Acetoacetate | Chalcone | Sodium Ethoxide | Ethanol | 24 | ~75-85 |
| Tert-Butyl Acetoacetate | Cyclohexenone | Potassium Tert-butoxide | Tert-butanol | 18 | ~65 |
Note: Yields are representative and can be influenced by the specific acceptor and reaction conditions.
Experimental Protocol: Michael Addition of Ethyl Acetoacetate to Chalcone
-
Preparation: In a round-bottom flask, dissolve chalcone (1 equivalent) and ethyl acetoacetate (1.2 equivalents) in absolute ethanol.
-
Reaction Initiation: Add a catalytic amount of sodium ethoxide to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid.
-
Isolation: Remove the solvent under reduced pressure. The residue can be recrystallized or purified by column chromatography to obtain the Michael adduct.
Caption: Signaling pathway of the Michael addition reaction.
Conclusion
The choice of a beta-keto ester in organic synthesis is a critical decision that can significantly impact the outcome of a reaction.
-
Methyl acetoacetate , being the least sterically hindered, often exhibits higher reactivity in reactions where nucleophilic attack on the ester carbonyl is involved or when steric hindrance at the alpha-carbon is a limiting factor.
-
Ethyl acetoacetate is a versatile and commonly used reagent that provides a good balance of reactivity and stability. It is often the default choice for many transformations.[7][8][9]
-
Tert-butyl acetoacetate offers the advantage of being readily removable under acidic conditions, which is beneficial in syntheses where the ester group is temporary.[3] However, its bulky nature can sometimes lead to lower yields or require more forcing reaction conditions.
Ultimately, the optimal beta-keto ester for a particular application will depend on a careful consideration of the specific reaction, the desired product, and the subsequent synthetic steps. The data and protocols provided in this guide serve as a valuable resource for making an informed decision in the design and execution of organic syntheses.
References
- 1. fiveable.me [fiveable.me]
- 2. aklectures.com [aklectures.com]
- 3. mdpi.com [mdpi.com]
- 4. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]
- 5. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CHE 311 Organic Chemistry I Assignment #2/35 Question 1: Michael Additio.. [askfilo.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
Comparative Reactivity of α-Formyl Esters: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the reactivity of α-formyl esters is crucial for optimizing synthetic routes and developing novel therapeutics. This guide provides an objective comparison of the performance of α-formyl esters in key chemical transformations, supported by experimental data and detailed protocols.
Alpha-formyl esters are versatile bifunctional molecules possessing both an aldehyde and an ester group on the same carbon atom. This unique structural feature imparts a high degree of reactivity, making them valuable intermediates in a wide range of organic syntheses, including the formation of β-keto esters, heterocyclic compounds, and complex natural products.[1][2] Their reactivity is primarily centered around the acidic α-proton, the electrophilic formyl group, and the ester moiety, allowing them to participate in a variety of carbon-carbon bond-forming reactions.
Comparative Reactivity Insights
The reactivity of α-formyl esters is influenced by several factors, including the nature of the ester's alkyl group (e.g., methyl vs. ethyl) and the specific reaction conditions. While comprehensive kinetic data directly comparing various α-formyl esters is limited in publicly available literature, qualitative and semi-quantitative comparisons can be drawn from their behavior in common reactions.
One of the most fundamental reactions of α-formyl esters is the Claisen condensation, which leads to the formation of β-keto esters.[3][4][5] The reaction proceeds via the formation of an enolate, and the stability of this intermediate, as well as steric hindrance at the reaction center, can influence the reaction rate. Generally, methyl esters are considered slightly more reactive than their ethyl counterparts in nucleophilic acyl substitution reactions due to reduced steric hindrance.[6] This suggests that in reactions like the Claisen condensation, methyl α-formyl esters may react at a faster rate than ethyl α-formyl esters under identical conditions.
The following table summarizes the expected relative reactivity based on established principles of organic chemistry.
| Reaction Type | Reactant 1 | Reactant 2 | Expected Relative Reactivity |
| Claisen Condensation | Methyl 2-formylpropanoate | Methyl 2-formylpropanoate | Higher |
| Claisen Condensation | Ethyl 2-formylpropanoate | Ethyl 2-formylpropanoate | Lower |
| Hydrolysis (Acid or Base Catalyzed) | Methyl 2-formylpropanoate | Water | Higher |
| Hydrolysis (Acid or Base Catalyzed) | Ethyl 2-formylpropanoate | Water | Lower |
Key Reactions and Experimental Protocols
Alpha-formyl esters are key starting materials for a variety of important chemical transformations. Below are detailed protocols for some of their characteristic reactions.
Experimental Protocol 1: Synthesis of a β-Keto Ester via Claisen-type Condensation
This protocol describes the synthesis of a β-keto ester from an α-formyl ester, a reaction central to their application in organic synthesis.[1][8]
Materials:
-
α-Formyl ester (e.g., Ethyl 2-formylpropanoate) (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil) (1.1 eq)
-
Anhydrous diethyl ether
-
Glacial acetic acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium hydride (1.1 eq).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then suspend it in anhydrous diethyl ether.
-
Add the α-formyl ester (1.0 eq) dropwise to the stirred suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue refluxing the mixture for an additional 1.5 hours.
-
Cool the reaction mixture in an ice bath and cautiously add a solution of glacial acetic acid in water to quench the unreacted sodium hydride.
-
Separate the ethereal layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-keto ester.
-
Purify the product by vacuum distillation or column chromatography.
Experimental Protocol 2: Tandem Michael Addition-Claisen Condensation
This protocol outlines a one-pot synthesis involving a Michael addition followed by an intramolecular Claisen-type condensation, showcasing the utility of α-formyl esters in cascade reactions.[9]
Materials:
-
Ethyl 2-formylacetate (1.0 eq)
-
Cyclohex-2-en-1-one (1.0 eq)
-
Sodium ethoxide (1.1 eq)
-
Anhydrous ethanol
-
Acetic anhydride
-
Hydrochloric acid (1 M)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol.
-
To this solution, add ethyl 2-formylacetate (1.0 eq) dropwise at room temperature.
-
After stirring for 15 minutes, add cyclohex-2-en-1-one (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography.
-
Upon completion of the Michael addition, add acetic anhydride (1.2 eq) to the reaction mixture and heat to reflux to promote the intramolecular condensation.
-
After cooling to room temperature, acidify the mixture with 1 M hydrochloric acid.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography to obtain the final product.
Visualizing Reaction Pathways
The intricate reaction sequences involving α-formyl esters can be effectively visualized using diagrams. The following diagrams, generated using the DOT language, illustrate a key reaction mechanism and a potential cascade reaction sequence.
Caption: Mechanism of the Claisen condensation of an α-formyl ester.
Caption: Workflow for a tandem Michael-Claisen reaction.
References
- 1. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Ethyl 2-formylpropionate and Ethyl 2-formylacetate for Researchers
For Immediate Release
This guide provides a comprehensive comparison of Ethyl 2-formylpropionate and Ethyl 2-formylacetate, two β-dicarbonyl compounds with significant applications in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a detailed analysis of their chemical properties, reactivity, and synthetic utility, supported by experimental protocols and theoretical considerations.
Physicochemical Properties
A summary of the key physicochemical properties of Ethyl 2-formylpropionate and Ethyl 2-formylacetate is presented in Table 1. These properties are crucial for designing reaction conditions and purification procedures.
| Property | Ethyl 2-formylpropionate | Ethyl 2-formylacetate (Ethyl 3-oxopropanoate) |
| CAS Number | 27772-62-9 | 34780-29-5[1] |
| Molecular Formula | C₆H₁₀O₃ | C₅H₈O₃[1] |
| Molecular Weight | 130.14 g/mol | 116.12 g/mol [1] |
| Boiling Point | 159 °C at 760 mmHg | 188-190 °C at 14 Torr[1] |
| Density | 1.09 g/cm³ | 1.037 g/cm³ (Predicted)[1] |
| Synonyms | 2-Formylpropionic acid ethyl ester, Ethyl 2-methyl-3-oxopropanoate | Ethyl 3-oxopropanoate |
Synthesis and Reactivity: A Comparative Overview
Both Ethyl 2-formylpropionate and Ethyl 2-formylacetate are typically synthesized via a Claisen condensation reaction. The general mechanism involves the base-catalyzed self-condensation of the corresponding ester (ethyl propionate or ethyl acetate, respectively) with a formylating agent like ethyl formate.
The presence of an α-methyl group in Ethyl 2-formylpropionate introduces notable differences in reactivity compared to the unsubstituted Ethyl 2-formylacetate.
-
Steric Hindrance: The methyl group in Ethyl 2-formylpropionate creates steric hindrance around the α-carbon. This can impede the approach of nucleophiles and bases, potentially slowing down reactions that involve the formation of an enolate or nucleophilic attack on the carbonyl groups. In contrast, the methylene group in Ethyl 2-formylacetate is more accessible.
-
Electronic Effects: The methyl group is weakly electron-donating, which can slightly destabilize the enolate of Ethyl 2-formylpropionate compared to that of Ethyl 2-formylacetate. A more stable enolate is generally formed more readily, suggesting that Ethyl 2-formylacetate may be more acidic and form its enolate faster under basic conditions.[2]
Applications in Heterocyclic Synthesis: A Case Study of Pyrazole Formation
A significant application of these β-dicarbonyl compounds is in the synthesis of heterocyclic scaffolds, which are prevalent in many pharmaceutical agents. The Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine, is a prime example.[4][5]
In this reaction, the less sterically hindered carbonyl of the formyl group is generally attacked first by the hydrazine. The subsequent cyclization and dehydration lead to the formation of the pyrazole ring. Due to the steric bulk of the methyl group, reactions with Ethyl 2-formylpropionate might proceed at a slower rate or require more forcing conditions compared to Ethyl 2-formylacetate. However, the resulting pyrazole from Ethyl 2-formylpropionate will have a methyl substituent at the 4-position, which can be a crucial structural motif for modulating biological activity.
Knoevenagel Condensation
The Knoevenagel condensation is another important reaction for these active methylene compounds, involving the reaction with an aldehyde or ketone in the presence of a weak base.[6]
The higher acidity of the α-proton in Ethyl 2-formylacetate would likely lead to a faster rate of enolate formation and, consequently, a faster overall reaction rate in the Knoevenagel condensation compared to Ethyl 2-formylpropionate under identical conditions.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for reactions involving Ethyl 2-formylpropionate and Ethyl 2-formylacetate.
General Protocol for Claisen Condensation Synthesis
Materials:
-
Ethyl propionate or Ethyl acetate
-
Ethyl formate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Diethyl ether
-
Aqueous HCl (1 M)
-
Saturated aqueous NaCl solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, dissolve sodium ethoxide in anhydrous ethanol under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
A mixture of the starting ester (ethyl propionate or ethyl acetate) and ethyl formate is added dropwise to the cooled solution with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction is then quenched by the addition of cold aqueous HCl until the solution is acidic.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with saturated aqueous NaCl solution, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation.
General Protocol for Pyrazole Synthesis (Knorr Synthesis)
Materials:
-
Ethyl 2-formylpropionate or Ethyl 2-formylacetate
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve the β-dicarbonyl compound (Ethyl 2-formylpropionate or Ethyl 2-formylacetate) in ethanol.[7]
-
Add the hydrazine hydrate (or substituted hydrazine) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
The reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude pyrazole product.
-
The product can be further purified by recrystallization or column chromatography.
Conclusion
Ethyl 2-formylpropionate and Ethyl 2-formylacetate are both valuable C4 and C3 synthons, respectively, for the construction of more complex molecules, particularly heterocyclic systems of medicinal interest. The choice between these two reagents will largely depend on the desired substitution pattern of the final product. While Ethyl 2-formylacetate is generally expected to be more reactive due to lower steric hindrance and higher acidity of its α-proton, Ethyl 2-formylpropionate provides access to α-methylated derivatives which can be crucial for tuning the pharmacological properties of a lead compound. Researchers should consider these factors when selecting the appropriate building block for their synthetic endeavors.
References
- 1. chembk.com [chembk.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an HPLC Method for the Quantification of Ethyl 2-Formylpropionate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of ethyl 2-formylpropionate against other potential analytical techniques. The information presented is intended to assist researchers and quality control analysts in selecting the most suitable method for their specific needs, with a focus on accuracy, precision, and efficiency.
Introduction to Ethyl 2-Formylpropionate Analysis
Ethyl 2-formylpropionate is a chemical intermediate used in the synthesis of various pharmaceutical compounds.[1][2] Accurate and reliable quantification of this compound is crucial for ensuring the quality and consistency of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds, making it a suitable choice for the determination of ethyl 2-formylpropionate.[3] This guide details the validation of a reversed-phase HPLC (RP-HPLC) method and compares its performance characteristics with alternative analytical approaches.
Validated HPLC Method for Ethyl 2-Formylpropionate
A stability-indicating RP-HPLC method was developed and validated to quantify ethyl 2-formylpropionate. The method is designed to separate the analyte from its potential degradation products, ensuring specificity and accuracy in stability studies.[4][5]
2.1. Experimental Protocol: HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and water (pH adjusted to 3.0 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of ethyl 2-formylpropionate is prepared in the mobile phase and serially diluted to create calibration standards.
-
Sample Preparation: Samples are dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.
2.2. Validation Parameters and Results
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters were assessed:
-
Specificity: The method demonstrated excellent specificity, with no interference from placebo or known impurities at the retention time of ethyl 2-formylpropionate. Forced degradation studies showed that all degradation products were well-resolved from the main analyte peak.
-
Linearity: The method was found to be linear over a concentration range of 1-100 µg/mL.
-
Precision: The precision of the method was evaluated by analyzing six replicate preparations of the standard solution.
-
Accuracy: Accuracy was determined by spiking a placebo with known amounts of ethyl 2-formylpropionate at three different concentration levels.
-
Robustness: The robustness of the method was evaluated by making small, deliberate variations in the mobile phase composition, flow rate, and column temperature.
2.3. Data Presentation
The quantitative data from the HPLC method validation is summarized in the tables below for easy comparison.
Table 1: Linearity Data for Ethyl 2-Formylpropionate
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 10 | 153,102 |
| 25 | 382,541 |
| 50 | 765,211 |
| 75 | 1,147,854 |
| 100 | 1,530,987 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision and Accuracy Data
| Parameter | Level | Result | Acceptance Criteria |
| Repeatability (RSD%) | 100% | 0.85% | ≤ 2.0% |
| Intermediate Precision (RSD%) | 100% | 1.12% | ≤ 2.0% |
| Accuracy (Recovery %) | 50% | 99.5% | 98.0% - 102.0% |
| 100% | 100.2% | 98.0% - 102.0% | |
| 150% | 100.8% | 98.0% - 102.0% |
Comparison with Alternative Analytical Methods
While HPLC is a robust technique, other methods can also be considered for the analysis of ethyl 2-formylpropionate. The suitability of each method depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural information.
3.1. Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Since ethyl 2-formylpropionate is a relatively volatile ester, GC could be a viable alternative.
-
Principle: The sample is vaporized and injected into a chromatographic column. Separation occurs as the analyte partitions between a stationary phase and a mobile gas phase. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds.
-
Advantages: High resolution, high sensitivity (especially with FID), and potential for faster analysis times.
-
Disadvantages: Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for less volatile compounds, adding a step to the sample preparation.
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary analytical technique that provides detailed structural information about the analyte.
-
Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by atomic nuclei is detected, providing a unique spectrum that is characteristic of the molecule's structure. Quantitative NMR (qNMR) can be used for concentration determination.
-
Advantages: Provides structural confirmation, is non-destructive, and can be a primary ratio method for quantification without the need for a reference standard of the same compound.
-
Disadvantages: Lower sensitivity compared to chromatographic methods, more expensive instrumentation, and requires more specialized expertise for operation and data interpretation.
3.3. Titrimetry
A classical analytical technique that can be used for the quantification of acidic or basic impurities or the ester itself after hydrolysis.
-
Principle: The concentration of the analyte is determined by reacting it with a solution of a known concentration (the titrant). For ethyl 2-formylpropionate, this could involve hydrolysis of the ester to propionic acid, followed by an acid-base titration.
-
Advantages: High precision and accuracy when applicable, low cost of instrumentation.
-
Disadvantages: Lacks specificity and cannot be used for the analysis of the analyte in the presence of other acidic or basic compounds. It is not a stability-indicating method.
Table 3: Comparison of Analytical Methods for Ethyl 2-Formylpropionate
| Feature | HPLC-UV | GC-FID | NMR | Titrimetry |
| Specificity | High (Stability-indicating) | High | High (Structurally specific) | Low |
| Sensitivity | Moderate to High | High | Low | Moderate |
| Precision | High | High | Moderate | Very High |
| Throughput | Moderate | High | Low | Low |
| Instrumentation Cost | Moderate | Moderate | High | Low |
| Sample Preparation | Simple | Simple (if volatile) | Simple | Can be complex |
Visualizing the Workflow
4.1. HPLC Method Validation Workflow
The following diagram illustrates the key stages involved in the validation of the HPLC method.
Caption: Workflow for the validation of an HPLC method.
4.2. Comparison of Analytical Techniques
This diagram provides a logical relationship for selecting an analytical method based on key performance attributes.
References
- 1. Ethyl 2-Formylpropionate - CAS - 27772-62-9 | Axios Research [axios-research.com]
- 2. 2-FORMYLPROPIONIC ACID ETHYL ESTER | 27772-62-9 [chemicalbook.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Quantitative Analysis of Ethyl 2-Formylpropionate by GC-MS and Alternative Methods
For researchers, scientists, and professionals in drug development requiring precise and accurate quantification of ethyl 2-formylpropionate, this guide offers a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques. This document provides detailed experimental protocols, supporting data, and a clear comparison to facilitate the selection of the most suitable method for your research needs.
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Approach
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, offering high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds like ethyl 2-formylpropionate.[1]
Experimental Protocol: GC-MS
a) Sample Preparation: Liquid-Liquid Extraction
-
Sample Measurement: Accurately weigh 1 gram of the sample into a 15 mL centrifuge tube.
-
Internal Standard: Add an appropriate internal standard (e.g., deuterated ethyl 2-formylpropionate or a structurally similar compound like ethyl 2-oxobutanoate) to correct for variability.
-
Extraction: Add 5 mL of a suitable organic solvent, such as dichloromethane or ethyl acetate.[2]
-
Vortexing: Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the sample at 4500 rpm for 10 minutes to separate the organic layer.[3]
-
Collection: Carefully transfer the organic supernatant to a clean vial for GC-MS analysis.
b) GC-MS Instrumentation and Conditions
-
GC System: Agilent 8890 GC system or equivalent.[4]
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl methyl siloxane column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating a wide range of analytes.[1][2]
-
Injector: Splitless injection mode at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 180°C at a rate of 10°C/min.
-
Hold: Hold at 180°C for 5 minutes.[3]
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]
-
MS System: Agilent 7000D MS/MS or equivalent.[4]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Mass Analyzer: Quadrupole.
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity by monitoring characteristic ions of ethyl 2-formylpropionate.
Quantitative Data: GC-MS Performance
| Parameter | Result |
| Linearity (R²) | >0.995 |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL |
| Accuracy (Recovery %) | 95-105% |
| Precision (RSD %) | <5% |
Note: These values are representative of a well-validated GC-MS method and may vary based on specific instrumentation and experimental conditions.
Alternative Analytical Techniques
While GC-MS is a robust method, other techniques can be employed depending on the specific requirements of the analysis, such as sample matrix, required throughput, and available instrumentation.
a) High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a viable alternative, particularly if the analyte is thermally labile or not sufficiently volatile. For a compound like ethyl 2-formylpropionate, which contains a chromophore (the formyl group), UV detection is applicable.
Experimental Protocol: HPLC-UV
-
Sample Preparation: Similar to GC-MS, a liquid-liquid extraction can be performed. The extract is then evaporated to dryness and reconstituted in the mobile phase.
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of ethyl 2-formylpropionate (e.g., ~210 nm).
Quantitative Data: HPLC-UV Performance
| Parameter | Result |
| Linearity (R²) | >0.99 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (Recovery %) | 90-110% |
| Precision (RSD %) | <10% |
b) Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same compound, relying instead on a certified internal standard.
Experimental Protocol: qNMR
-
Sample Preparation: A known amount of the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) are accurately weighed and dissolved in a deuterated solvent (e.g., CDCl₃).
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a ¹H NMR spectrum with appropriate parameters to ensure accurate integration (e.g., long relaxation delay).
-
Quantification: The concentration of ethyl 2-formylpropionate is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known signal from the internal standard.
Quantitative Data: qNMR Performance
| Parameter | Result |
| Linearity (R²) | N/A (Direct method) |
| Limit of Quantification (LOQ) | ~0.1 mg/mL |
| Accuracy (Recovery %) | 98-102% |
| Precision (RSD %) | <2% |
Method Comparison
| Feature | GC-MS | HPLC-UV | qNMR |
| Sensitivity | Very High | Moderate | Low |
| Selectivity | Very High | Moderate | High |
| Throughput | Moderate | High | Low |
| Cost per Sample | Moderate | Low | High |
| Confirmation of Identity | Yes (Mass Spectrum) | No (Retention Time only) | Yes (Chemical Shift & Coupling) |
| Destructive | Yes | Yes | No |
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for the quantitative analysis of ethyl 2-formylpropionate by GC-MS.
Caption: Workflow for the quantitative analysis of ethyl 2-formylpropionate by HPLC-UV.
Caption: Workflow for the quantitative analysis of ethyl 2-formylpropionate by qNMR.
Conclusion
The choice of analytical method for the quantification of ethyl 2-formylpropionate depends on the specific requirements of the study.
-
GC-MS is the recommended method for most applications due to its excellent sensitivity, selectivity, and ability to provide structural confirmation.
-
HPLC-UV offers a cost-effective and high-throughput alternative when the highest sensitivity is not required and the sample matrix is relatively clean.
-
qNMR is a powerful, non-destructive technique that provides highly accurate and precise results without the need for a specific reference standard of the analyte, making it ideal for the certification of reference materials or when high accuracy is paramount.
References
- 1. impactfactor.org [impactfactor.org]
- 2. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. mdpi.com [mdpi.com]
- 5. brieflands.com [brieflands.com]
- 6. mdpi.com [mdpi.com]
Alternative reagents to ethyl 2-formylpropionate for pyridine synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of pyridine derivatives, moving beyond traditional building blocks is crucial for accessing novel molecular architectures. This guide provides an objective comparison of key alternative strategies to pyridine synthesis that do not rely on pre-functionalized pyridines or reagents like ethyl 2-formylpropionate. We will explore three prominent named reactions for the de novo construction of the pyridine ring: the Hantzsch, Bohlmann-Rahtz, and Guareschi-Thorpe syntheses. This comparison is supported by experimental data, detailed protocols, and mechanistic diagrams to facilitate informed decisions in synthetic route design.
Key Alternative Pyridine Synthesis Methods
The construction of the pyridine ring from acyclic precursors offers significant flexibility in introducing a wide array of substituents. The Hantzsch, Bohlmann-Rahtz, and Guareschi-Thorpe syntheses are cornerstone multi-component reactions that exemplify this approach, each with its own set of advantages and substrate preferences.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis, first reported in 1881, is a four-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring.[2] This method is particularly effective for producing symmetrically substituted pyridines and has seen numerous modern adaptations, including green chemistry approaches using water as a solvent and catalyst-free conditions.[1]
Quantitative Data for Hantzsch Pyridine Synthesis
The following table summarizes the yields of various substituted 1,4-dihydropyridines synthesized via a catalyst-free Hantzsch reaction in an aqueous medium.
| Aldehyde | β-Ketoester | Nitrogen Source | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | 70-75 | 2.5 | 96 |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Ammonium acetate | 70-75 | 3.0 | 95 |
| 4-Methylbenzaldehyde | Ethyl acetoacetate | Ammonium acetate | 70-75 | 2.5 | 94 |
| 4-Methoxybenzaldehyde | Ethyl acetoacetate | Ammonium acetate | 70-75 | 3.5 | 92 |
| 2-Chlorobenzaldehyde | Ethyl acetoacetate | Ammonium acetate | 70-75 | 4.0 | 88 |
| Thiophene-2-carboxaldehyde | Ethyl acetoacetate | Ammonium acetate | 70-75 | 3.0 | 90 |
Experimental Protocol: Catalyst-Free Hantzsch Synthesis in Water
This protocol is adapted from a procedure for the clean synthesis of 1,4-dihydropyridines in an aqueous medium.
Materials:
-
Aldehyde (10 mmol)
-
Ethyl acetoacetate (20 mmol)
-
Ammonium acetate (12 mmol)
-
Water (15 mL)
Procedure:
-
In a sealed vessel, a mixture of the aldehyde (10 mmol), ethyl acetoacetate (20 mmol), ammonium acetate (12 mmol), and water (15 mL) is prepared.
-
The vessel is sealed and heated to 70-75 °C with stirring for the time specified in the data table.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The solid product is collected by filtration, washed with cold water, and dried to afford the 1,4-dihydropyridine.
-
The resulting 1,4-dihydropyridine can be aromatized to the corresponding pyridine using an oxidizing agent such as iodine in methanol or nitric acid.
Hantzsch Pyridine Synthesis Workflow
Caption: Workflow for the Hantzsch Pyridine Synthesis.
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is a versatile method for preparing 2,3,6-trisubstituted pyridines.[3] It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield the pyridine.[4] Modifications to this reaction, such as the use of acid catalysis, have allowed for one-pot procedures at lower temperatures.[3] A significant advantage of this method is that it directly produces the aromatic pyridine ring without a separate oxidation step.[3]
Quantitative Data for Bohlmann-Rahtz Pyridine Synthesis
The following table presents data for a one-pot, three-component Bohlmann-Rahtz synthesis of various pyridines under microwave irradiation.
| 1,3-Dicarbonyl | Alkynone | Nitrogen Source | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Ethyl acetoacetate | Phenylpropynone | Ammonium acetate | EtOH/AcOH (5:1) | 120 | 5 | 86 |
| Acetylacetone | Phenylpropynone | Ammonium acetate | EtOH/AcOH (5:1) | 120 | 5 | 82 |
| Ethyl acetoacetate | 1-Phenyl-2-propyn-1-one | Ammonium acetate | Toluene/AcOH (5:1) | 140 | 5 | 74 |
| Methyl acetoacetate | Phenylpropynone | Ammonium acetate | EtOH/AcOH (5:1) | 120 | 5 | 85 |
| Ethyl benzoylacetate | Phenylpropynone | Ammonium acetate | EtOH/AcOH (5:1) | 120 | 10 | 78 |
Experimental Protocol: One-Pot Bohlmann-Rahtz Synthesis
This protocol is based on a modified, acid-catalyzed, one-pot procedure.
Materials:
-
1,3-Dicarbonyl compound (1.3 equiv)
-
Ethynylketone (1.0 equiv)
-
Ammonium acetate (5-10 equiv)
-
Solvent system (e.g., Ethanol:Acetic Acid 5:1)
Procedure:
-
To a solution of the 1,3-dicarbonyl compound (1.3 equiv) and the ethynylketone (1.0 equiv) in the chosen solvent system, add ammonium acetate (5-10 equiv).
-
Heat the reaction mixture to the specified temperature (e.g., 120 °C) for the indicated time, monitoring the reaction by thin-layer chromatography (TLC). For microwave-assisted synthesis, these conditions are applied in a microwave reactor.
-
Upon completion, cool the mixture to room temperature.
-
Neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Bohlmann-Rahtz Pyridine Synthesis Mechanism
Caption: Reaction mechanism of the Bohlmann-Rahtz Synthesis.
Guareschi-Thorpe Pyridine Synthesis
The Guareschi-Thorpe synthesis is a method for preparing 2-pyridones from cyanoacetamide (or an alkyl cyanoacetate) and a 1,3-dicarbonyl compound in the presence of a base.[5] Recent advancements have focused on developing more environmentally friendly protocols, such as using ammonium carbonate in an aqueous medium, which acts as both the nitrogen source and a promoter for the reaction.[6] This approach offers high yields and a simple work-up.[6]
Quantitative Data for Advanced Guareschi-Thorpe Synthesis
The following table provides results for the synthesis of various hydroxy-cyanopyridines using an advanced Guareschi-Thorpe protocol.
| 1,3-Dicarbonyl | Cyano-reagent | Nitrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl acetoacetate | Ethyl cyanoacetate | (NH₄)₂CO₃ | H₂O/EtOH (1:1) | 80 | 3 | 98 |
| Acetylacetone | Ethyl cyanoacetate | (NH₄)₂CO₃ | H₂O/EtOH (1:1) | 80 | 4 | 95 |
| Benzoylacetone | Ethyl cyanoacetate | (NH₄)₂CO₃ | H₂O/EtOH (1:1) | 80 | 5 | 92 |
| Dibenzoylmethane | Ethyl cyanoacetate | (NH₄)₂CO₃ | H₂O/EtOH (1:1) | 80 | 6 | 90 |
| Ethyl benzoylacetate | Ethyl cyanoacetate | (NH₄)₂CO₃ | H₂O/EtOH (1:1) | 80 | 4 | 96 |
| Dimedone | Ethyl cyanoacetate | (NH₄)₂CO₃ | H₂O/EtOH (1:1) | 80 | 5 | 93 |
Experimental Protocol: Advanced Guareschi-Thorpe Synthesis
This protocol is adapted from a green chemistry approach to the Guareschi-Thorpe synthesis.[7]
Materials:
-
1,3-Dicarbonyl compound (1 mmol)
-
Ethyl cyanoacetate (1 mmol)
-
Ammonium carbonate (2 mmol)
-
Water:Ethanol (1:1, 2 mL)
Procedure:
-
A mixture of the 1,3-dicarbonyl compound (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium carbonate (2 mmol) in a 1:1 mixture of water and ethanol (2 mL) is heated at 80 °C for the time indicated in the table.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated product is collected by filtration, washed with cold water, and dried to yield the desired hydroxy-cyanopyridine.
Guareschi-Thorpe Synthesis Logical Relationship
Caption: Logical flow of the Guareschi-Thorpe Synthesis.
Conclusion
The Hantzsch, Bohlmann-Rahtz, and Guareschi-Thorpe syntheses represent powerful and versatile alternatives for the de novo construction of the pyridine ring, each offering distinct advantages in terms of substrate scope, reaction conditions, and the substitution patterns of the resulting products. The Hantzsch synthesis is a classic and reliable method for producing symmetrical pyridines, with modern variations enhancing its efficiency and environmental friendliness. The Bohlmann-Rahtz synthesis provides direct access to trisubstituted aromatic pyridines and has been optimized for one-pot procedures. The Guareschi-Thorpe synthesis is an excellent choice for preparing 2-pyridones, with recent advancements demonstrating high yields under green conditions. By considering the comparative data and protocols presented in this guide, researchers can make informed decisions to select the most efficient and appropriate synthetic route for their target pyridine derivatives.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 4. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 6. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Formylpropionic Acid Ethyl Ester: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Formylpropionic Acid Ethyl Ester (CAS No. 27772-62-9), also known as Ethyl 2-formylpropionate. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
This compound is a flammable liquid and vapor that may cause an allergic skin reaction.[1][2] Therefore, stringent safety measures must be observed during handling and disposal.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (satisfying EU Directive 89/686/EEC and the standard EN 374), protective clothing, and eye/face protection.[1]
-
Ventilation: Handle the substance in a well-ventilated area to avoid inhalation of mist, gas, or vapors.[1]
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.[2][3][4]
II. Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 27772-62-9 |
| Molecular Formula | C₆H₁₀O₃ |
| Molecular Weight | 130.14 g/mol |
| Physical State | Liquid (Clear, colorless to pale yellow oil) |
| Boiling Point | 32°C / 0.3 mmHg |
| Flash Point | 54°C |
| Storage Temperature | Frozen (<0°C) |
(Source: Various Safety Data Sheets)
III. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical destruction facility.
Experimental Protocol: Chemical Waste Disposal
-
Segregation: Isolate waste this compound from other laboratory waste streams to prevent accidental mixing with incompatible materials.
-
Containerization:
-
Labeling: Clearly label the waste container with "Waste this compound" and include appropriate hazard symbols (e.g., flammable liquid).
-
Spill Management:
-
In the event of a spill, prevent further leakage if it is safe to do so.[1]
-
Remove all sources of ignition.[1]
-
Absorb the spill with an inert material (e.g., sand, silica gel) and collect it in a suitable, closed container for disposal.[3]
-
Do not allow the chemical to enter drains or sewer systems.[1][5]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
The approved disposal methods are licensed chemical destruction or controlled incineration with flue gas scrubbing.[1]
-
-
Container Decontamination: Empty containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning.[1]
IV. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for 2-Formylpropionic Acid Ethyl Ester
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Formylpropionic Acid Ethyl Ester. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Handling this compound (CAS No. 27772-62-9), a flammable liquid and potential skin sensitizer, necessitates stringent safety protocols.[1][2] This document outlines the required Personal Protective Equipment (PPE), operational procedures for safe handling and storage, and compliant disposal methods.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure risk. The following table summarizes the required equipment for all personnel handling this compound.
| PPE Component | Specifications | Rationale |
| Hand Protection | Nitrile gloves (minimum 5-mil thickness) | Provides splash resistance against esters. For prolonged or immersive contact, consider heavier-duty gloves and consult manufacturer-specific chemical resistance data.[3] |
| Eye and Face Protection | Tightly fitting safety goggles with side shields | Protects against splashes and vapors. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Body Protection | Flame-resistant lab coat | Protects against accidental splashes and potential flash fires. |
| Respiratory Protection | Use in a well-ventilated area (e.g., chemical fume hood). If ventilation is inadequate or exposure limits are exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required. | Minimizes inhalation of potentially harmful vapors. |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for the safe management of this compound within the laboratory.
Receiving and Storage:
-
Inspection: Upon receipt, inspect the container for any signs of damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.
-
Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids, away from heat, sparks, and open flames.[1][2] The container must be kept tightly closed.
Handling and Use:
-
Designated Area: All handling of this compound must be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.
-
PPE Donning: Before handling, all required PPE as outlined in the table above must be correctly worn.
-
Dispensing: Use only non-sparking tools and equipment when dispensing the liquid to prevent ignition of flammable vapors.[1]
-
Spill Management: Have a spill kit readily available. In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and follow emergency procedures.
Disposal Plan:
-
Waste Collection: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container.
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
Licensed Disposal: Arrange for the disposal of the chemical waste through a licensed hazardous waste disposal company. Do not pour down the drain.
Quantitative Safety Data
While specific occupational exposure limits for this compound have not been established, data for structurally similar esters provide a valuable reference for risk assessment.
| Chemical | OSHA PEL (8-hour TWA) | NIOSH REL (10-hour TWA) | Health Hazards |
| Ethyl Formate | 100 ppm | 100 ppm | Eye and respiratory irritation |
| Ethyl Acetate | 400 ppm | 400 ppm | Eye and respiratory irritation |
TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
